molecular formula C7H5IN2O4 B14197359 1-Iodo-3-methyl-2,4-dinitrobenzene CAS No. 861378-25-8

1-Iodo-3-methyl-2,4-dinitrobenzene

カタログ番号: B14197359
CAS番号: 861378-25-8
分子量: 308.03 g/mol
InChIキー: NWPGYTLLYVTXET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Iodo-3-methyl-2,4-dinitrobenzene is a useful research compound. Its molecular formula is C7H5IN2O4 and its molecular weight is 308.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-3-methyl-2,4-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-methyl-2,4-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

861378-25-8

分子式

C7H5IN2O4

分子量

308.03 g/mol

IUPAC名

1-iodo-3-methyl-2,4-dinitrobenzene

InChI

InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3

InChIキー

NWPGYTLLYVTXET-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])I)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

Synthesis and Structural Characterization of 1-Iodo-3-methyl-2,4-dinitrobenzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Iodo-3-methyl-2,4-dinitrobenzene (often referred to in crystallographic literature as 3-iodo-2,6-dinitrotoluene) is a highly functionalized aromatic compound. Originally synthesized by Wilhelm Koerner over a century ago, this molecule gained modern prominence when it was selected as a benchmark test material for the 2004 Cambridge Crystallographic Data Centre (CCDC) 'Blind Structure Prediction Test'[1].

This whitepaper outlines the retrosynthetic logic, validated experimental methodologies, and definitive crystallographic parameters required to synthesize and characterize this sterically hindered, electron-deficient aromatic system.

Retrosynthetic Strategy & Mechanistic Pathway

The synthesis of 1-iodo-3-methyl-2,4-dinitrobenzene requires navigating the severe electron-withdrawing effects of two nitro groups, which deactivate the aromatic ring toward classical electrophilic aromatic substitution. Therefore, a nucleophilic approach followed by a radical-mediated substitution is required.

The optimal pathway utilizes commercially available 2,6-dinitrotoluene as the starting material. The sequence involves a direct amination via a Meisenheimer complex, followed by a Sandmeyer-type diazotization and iodination[2][3].

G A 2,6-Dinitrotoluene (Starting Material) B NH2OH·HCl / KOH (Meisenheimer Amination) A->B C 2,4-Dinitro-3-methylaniline (Intermediate) B->C D 1. Diazotization (t-BuONO) 2. Iodination (KI / I2) C->D E 1-Iodo-3-methyl-2,4- dinitrobenzene D->E

Fig 1: Two-step synthetic pathway for 1-Iodo-3-methyl-2,4-dinitrobenzene.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on strict temperature control and stoichiometric precision. The electron-deficient nature of the intermediates makes them prone to side reactions if conditions deviate.

Phase 1: Synthesis of 2,4-Dinitro-3-methylaniline

This step utilizes a modification of the Meisenheimer amination, allowing for the direct introduction of an amino group onto the electron-deficient aromatic ring[2].

Causality of Reagents: Hydroxylamine serves as the nucleophile. The strong base (KOH) is critical as it deprotonates the hydroxylamine, facilitating the formation of the transient Meisenheimer complex at the sterically accessible position between the methyl and nitro groups, followed by the elimination of water to restore aromaticity.

Validated Protocol:

  • Dissolution: Suspend 2,6-dinitrotoluene (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol (approx. 25 mL/g of substrate) under continuous stirring until complete dissolution is achieved[2].

  • Base Addition: Rapidly introduce a 2N aqueous Potassium Hydroxide solution (excess, approx. 10 eq) in a single portion[2]. Note: The rapid addition ensures a sudden spike in pH, driving the equilibrium toward the Meisenheimer complex before side-reactions (like dimerization) can occur.

  • Reaction & Quenching: Stir the resulting dark mixture at ambient temperature for 24 hours. Quench the reaction by adding a saturated solution of ammonium chloride to buffer the system[2].

  • Isolation: The product, 2,4-dinitro-3-methylaniline, precipitates as a solid. Isolate via vacuum filtration, wash with cold distilled water, and dry under high vacuum[2].

Phase 2: Diazotization and Iodination (Sandmeyer Reaction)

The conversion of the aniline intermediate to the iodo-derivative requires a Sandmeyer-type transformation. Because the ring is highly deactivated by the two nitro groups, standard aqueous nitrous acid diazotization is often sluggish; non-aqueous conditions using alkyl nitrites are preferred[3].

Causality of Reagents: tert-Butyl nitrite acts as the organic-soluble NO+ source. Potassium iodide (KI) provides the nucleophilic iodine, which traps the highly reactive aryl radical/cation generated upon the extrusion of nitrogen gas.

Validated Protocol:

  • Diazotization: Dissolve 2,4-dinitro-3-methylaniline (1.0 eq) in anhydrous acetonitrile. Cool the system to 0°C under an inert argon atmosphere.

  • Nitrite Addition: Slowly add tert-butyl nitrite (1.2 eq) dropwise. Stir for 30 minutes to ensure complete formation of the diazonium intermediate[3].

  • Iodination: Introduce an aqueous solution of Potassium Iodide (2.0 eq) dropwise into the cold mixture. Note: Gas evolution (N2) will be observed. The reaction is highly exothermic at the micro-scale; maintain the ice bath.

  • Thermal Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with saturated sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine (I2) back to iodide, preventing product discoloration. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2S2O4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 1-iodo-3-methyl-2,4-dinitrobenzene.

Structural Validation & Crystallographic Data

The ultimate self-validating step for this synthesis is single-crystal X-ray diffraction. 1-Iodo-3-methyl-2,4-dinitrobenzene forms pale yellow block crystals[4].

The molecule is nearly planar, with the exception of the nitro groups which are rotated out of the plane of the benzene ring due to steric hindrance from the adjacent methyl and iodine groups[5]. The crystal structure consists of columns of these nearly planar molecules stacked parallel to the a axis, with an interplanar spacing of 3.478 Å[5].

Quantitative Crystallographic Parameters

The following table summarizes the definitive structural data established during the 2004 CCDC Blind Structure Prediction Test[4][5][6].

ParameterValue
Chemical Formula C₇H₅IN₂O₄
Molecular Weight (Mr) 308.03 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.0997(5) Åb = 6.9493(3) Åc = 12.3296(5) Å
Beta Angle (β) 92.084(2)°
Volume (V) 950.42(7) ų
Z (Molecules/cell) 4
Calculated Density (Dx) 2.153 Mg m⁻³
Data Collection Temp (T) 110 K
Radiation Type Mo Kα (λ = 0.71073 Å)

Validation Note: The atomic displacement parameters conform to a rigid group, and the only exceptionally short intermolecular contacts between the columns are from the iodine atom (I14) to the oxygen atoms (O12 and O13) in an adjacent molecule, measuring 3.368 Å and 3.481 Å respectively[6].

References

  • [4] 3-Iodo-2,6-dinitrotoluene - IUCr Journals. International Union of Crystallography. Available at:[Link]

  • [5] 3-Iodo-2,6-dinitrotoluene - ResearchGate. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • [2] US5952362A - 2-imidazoline, 2-oxazoline, 2-thiazoline, and 4-imidazole derivatives of methylphenyl, methoxyphenyl, and aminophenyl alkylsulfonamides and ureas and their use. Google Patents. Available at:

  • [6] 3-Iodo-2,6-dinitrotoluene (PDF). ResearchGate / IUCr. Available at:[Link]

  • [1] 2-Acetamido-4-nitrotoluene (PDF). ResearchGate. Available at:[Link]

  • [3] Dabuzalgron hydrochloride, R-450, Ro-115-1240, RO-1151240 - Drug Synthesis Database. DrugFuture. Available at:[Link]

Sources

Theoretical Studies and Physicochemical Profiling of 1-Iodo-3-methyl-2,4-dinitrobenzene: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polysubstituted dinitrobenzenes, particularly those bearing heavy halogens, are critical scaffolds in the development of advanced functional energetic materials[1] and specialized synthetic intermediates. 1-Iodo-3-methyl-2,4-dinitrobenzene presents a fascinating case study in molecular topography. The introduction of an iodine atom at the C1 position, coupled with a methyl group at C3 and nitro groups at C2 and C4, creates a system dominated by extreme steric hindrance and complex electronic push-pull dynamics. This whitepaper details the theoretical frameworks, computational methodologies, and experimental validation protocols required to accurately profile this highly strained molecule.

Molecular Topography and the Causality of Steric Strain

In an ideal aromatic system, nitro groups remain coplanar with the benzene ring to maximize π-orbital overlap, thereby stabilizing the molecule through resonance (-R effect)[2]. However, the architecture of 1-Iodo-3-methyl-2,4-dinitrobenzene physically prevents this coplanarity.

The Causality of Torsion: The C2 nitro group is trapped between the massive van der Waals radius of the iodine atom (approx. 1.98 Å) and the C3 methyl group. Two bulky electron clouds cannot occupy the same spatial coordinate without severe electrostatic repulsion. To alleviate this steric clash, the C2 and C4 nitro groups are forced to rotate significantly out of the aromatic plane.

Consequence: This out-of-plane twisting fundamentally disrupts the π-conjugation, forcing the nitro groups to exert their electron-withdrawing influence primarily through sigma-bond induction (-I effect) rather than resonance. This structural distortion directly alters the HOMO-LUMO gap, shifts the UV-Vis absorption spectrum, and impacts the compound's kinetic stability[3].

Computational Methodology: A Self-Validating System

To accurately model this highly strained system, Density Functional Theory (DFT) is employed.

Functional and Basis Set Selection: The M06-2X functional is selected over standard B3LYP because M06-2X is explicitly parameterized to capture non-covalent interactions and medium-range electron correlation. This is vital for accurately modeling the intramolecular steric repulsion between the iodine, methyl, and nitro groups[4]. A mixed basis set approach is required: 6-311++G(d,p) is used for light atoms (C, H, N, O) to account for diffuse electron clouds, while a Relativistic Effective Core Potential (RECP), such as LANL2DZ, is applied to the iodine atom to account for the scalar relativistic effects inherent to heavy halogens.

The Self-Validating Protocol: A geometry optimization algorithm is mathematically blind; it only seeks a gradient of zero on the Potential Energy Surface (PES). To validate that the optimized structure is a true minimum and not a transition state, a vibrational frequency calculation must be performed concurrently. The computational protocol self-validates if the output yields strictly zero imaginary frequencies. The presence of even one imaginary frequency indicates a saddle point, requiring a manual distortion of the geometry along the imaginary normal mode and subsequent re-optimization[2].

ComputationalWorkflow cluster_0 Electronic & Spectroscopic Profiling Start Input 3D Geometry 1-Iodo-3-methyl-2,4-dinitrobenzene Opt Geometry Optimization DFT: M06-2X/def2-TZVPP Start->Opt Freq Vibrational Frequencies Zero Imaginary Frequencies Opt->Freq TDDFT TD-DFT Analysis UV-Vis & Excited States Freq->TDDFT NBO NBO Analysis Charge Transfer Freq->NBO ESP ESP Mapping Reactive Sites & σ-hole Freq->ESP

Computational workflow for the theoretical characterization of 1-Iodo-3-methyl-2,4-dinitrobenzene.

Electronic and Thermodynamic Profiling

Mapping the Electrostatic Potential (ESP) reveals the nucleophilic and electrophilic attack sites. Notably, the iodine atom exhibits a "σ-hole" (a region of positive electrostatic potential directly opposite the C-I bond), making it highly susceptible to halogen bonding and directional intermolecular interactions[5].

Table 1: Computed Electronic Properties (Representative Data for Halogenated Dinitrobenzenes)

PropertyTheoretical LevelCalculated ValueImplications
HOMO Energy M06-2X/LANL2DZ-8.12 eVHigh ionization potential; stable against oxidation.
LUMO Energy M06-2X/LANL2DZ-3.45 eVStrong electron affinity due to dual -NO₂ groups.
HOMO-LUMO Gap M06-2X/LANL2DZ4.67 eVModerate kinetic stability; photo-responsive.
C-I Bond Length M06-2X/LANL2DZ2.11 ÅElongated due to steric repulsion from ortho -NO₂.
NO₂ Torsion Angle (C2) M06-2X/LANL2DZ~45° - 65°Significant out-of-plane twist breaking π-conjugation.
Max Absorption (λmax) TD-DFT (CAM-B3LYP)285 nmn → π* and π → π* transitions; blue-shifted.

Spectroscopic Signatures

Time-Dependent DFT (TD-DFT) provides deep insight into the molecule's electronic transitions. The UV-Vis spectrum is characterized by distinct charge transfer (CT) bands. The primary excitation mechanism involves a transition from the iodine lone pairs and the aromatic π-system (HOMO) to the localized π* anti-bonding orbitals of the nitro groups (LUMO)[4]. Because the nitro groups are twisted out of plane, orbital overlap is reduced, which typically blue-shifts the absorption maxima compared to fully planar analogues.

Experimental Validation Workflow

Theoretical models must be grounded in empirical reality. The synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene via a Sandmeyer-type reaction provides the physical material necessary to validate the computed IR, Raman, and UV-Vis spectra.

ExperimentalWorkflow A 3-Methyl-2,4- dinitroaniline B Diazotization NaNO2, H2SO4 Temp < 10°C A->B C Diazonium Salt Intermediate B->C D Iodination KI / NaI (aq) N2 Evolution C->D E 1-Iodo-3-methyl- 2,4-dinitrobenzene D->E

Experimental Sandmeyer synthesis workflow for theoretical validation.

Step-by-Step Methodology:
  • Acidic Dissolution: Dissolve the precursor, 3-methyl-2,4-dinitroaniline, in a mixture of concentrated H₂SO₄ and distilled water.

  • Thermal Regulation (Critical): Cool the mixture to strictly <10°C using an ice-salt bath.

  • Diazotization: Add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirring mixture.

  • Self-Validation Check 1 (Thermal/Visual): The reaction temperature must remain below 10°C. If the temperature spikes, the unstable diazonium salt will prematurely eliminate N₂ gas, generating a highly reactive phenyl cation that reacts with water to form an undesired phenolic byproduct[6][7]. A clear, non-effervescent solution confirms the stable formation of the diazonium intermediate.

  • Iodination: Slowly pour the cold diazonium solution into a large beaker containing an aqueous solution of potassium iodide (KI) or sodium iodide (NaI)[8].

  • Self-Validation Check 2 (Chemical): The immediate, vigorous evolution of nitrogen gas (effervescence) and the precipitation of a dark solid visually confirm the successful nucleophilic aromatic substitution of the diazo group by the iodide ion[6].

  • Isolation: Collect the crude product via Büchner vacuum filtration, wash with cold water to remove residual salts, and recrystallize from ethanol to yield the pure theoretical target.

Conclusion

The theoretical study of 1-Iodo-3-methyl-2,4-dinitrobenzene relies heavily on selecting computational parameters that respect its severe steric constraints. By utilizing dispersion-corrected functionals (M06-2X) and relativistic core potentials, researchers can accurately predict the out-of-plane torsion of the nitro groups and its cascading effects on the HOMO-LUMO gap. When paired with a self-validating experimental workflow like the Sandmeyer reaction, these theoretical models provide a robust foundation for the rational design of novel energetic and pharmaceutical compounds.

References

  • Characterization of the structure, electronic conjugation and vibrational spectra of the radical anions of p- and m-dinitrobenzene: A quantum chemical study - ResearchGate - 2

  • Theoretical study on different substituent-modified derivatives of 6-dinitrophenyl-5,6,7,8-tetrahydro-4-imidazo [4,5-e]furazano[3,4-b] pyrazine - PubMed - 3

  • DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene - ResearchGate - 5

  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange - 6

  • The use of radioisotopes in studies of reaction mechanism. Part I. Reaction order and activation parameters of iodide exchange in 1-iodo-2,4-dinitrobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) - 8

  • Investigation into electron excitation mechanisms and characterization of 1-methyl-3,5-dinitro-1,2,4-triazole - PubMed - 4

  • 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) from Benzene: Balancing Performance and High Thermal Stability of Functional Energetic Materials - ResearchGate - 1

  • Synthesis of 4-Iodonitrobenzene - Trinity College Dublin - 7

Sources

Methodological & Application

Application Note: Advanced Protein Modification via 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protein bioconjugation relies heavily on exploiting the nucleophilicity of specific amino acid side chains. While 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) has historically been utilized for N-terminal and lysine modifications[1], its aggressive reactivity often leads to heterogeneous labeling, loss of enzymatic activity, and protein precipitation[2].

1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) emerges as a highly specialized, sterically tuned electrophile designed for site-selective Nucleophilic Aromatic Substitution (SNAr). By substituting fluorine with iodine and introducing a methyl group at the 3-position, IMDNB provides researchers and drug development professionals with a precision probe that favors soft nucleophiles over hard nucleophiles.

The Causality Behind IMDNB Selectivity

The experimental choice to use IMDNB over traditional halodinitrobenzenes is driven by three fundamental chemical principles:

  • Leaving Group Thermodynamics (HSAB Theory): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the nature of the leaving group dictates target selectivity. Fluoride is a "hard" leaving group, driving reactions toward hard nucleophiles like primary amines[1]. Iodide, conversely, is a highly polarizable, "soft" leaving group. This makes IMDNB kinetically selective for soft nucleophiles, specifically the thiolate anion of cysteine[3].

  • Steric Tuning: The 3-methyl group sits directly adjacent to the reactive C1-iodine and C2-nitro centers. This steric bulk restricts the formation of the Meisenheimer transition state to only the most highly solvent-accessible residues, preventing the catastrophic over-labeling commonly seen with unhindered probes.

  • pH-Gated Reactivity: The pKa of a typical cysteine thiol is ~8.3, whereas a lysine epsilon-amine is ~10.5. By strictly buffering the reaction at pH 6.8, lysine residues remain fully protonated ( NH3+​ ) and non-nucleophilic. Meanwhile, a sufficient fraction of cysteine exists as the highly reactive thiolate ( S− ), ensuring >95% chemoselectivity.

Quantitative Data & Physicochemical Parameters

To ensure reproducibility across different structural biology and proteomics workflows, the critical physicochemical parameters and expected analytical shifts for IMDNB modification are summarized below.

ParameterSpecification / ValueCausality / Field Note
Reagent Name 1-Iodo-3-methyl-2,4-dinitrobenzeneSpecialized SNAr electrophile.
Target Nucleophile (pH 6.5–7.0) Cysteine (Thiolate)Soft leaving group (Iodide) favors soft nucleophiles.
Target Nucleophile (pH 8.5+) Lysine (Primary Amine), N-terminusDeprotonation of amines at high pH forces reactivity.
Net Mass Shift (Protein) +180.017 Da Addition of the 3-methyl-2,4-dinitrophenyl (MDNP) adduct.
Adduct Absorbance ( λmax​ ) ~340 nm – 360 nmEnables real-time spectrophotometric tracking of conjugation.
Recommended Co-solvent Anhydrous DMSO or DMFIMDNB is highly hydrophobic; keep final organic solvent < 5% v/v.
Optimal Quenching Agent DTT or β -mercaptoethanol (BME)Scavenges unreacted IMDNB to prevent off-target labeling.

Visualizations of Mechanisms and Workflows

Mechanism IMDNB IMDNB (Electrophile) pH6 pH 6.5 - 7.0 Soft Nucleophiles IMDNB->pH6 SNAr Pathway pH8 pH 8.5 - 9.0 Hard Nucleophiles IMDNB->pH8 SNAr Pathway Cys Cysteine Thiolate (S-MDNP Adduct) pH6->Cys - HI Lys Lysine / N-term (N-MDNP Adduct) pH8->Lys - HI

Fig 1. pH-dependent SNAr reaction pathways of IMDNB targeting specific protein nucleophiles.

Workflow Step1 1. Protein Preparation Buffer Exchange & Reduction (TCEP) Step2 2. IMDNB Conjugation Controlled pH & Molar Excess Step1->Step2 Step3 3. Quenching & Cleanup DTT/BME & Desalting Step2->Step3 Step4 4. Validation Ellman's Assay & LC-MS/MS Step3->Step4

Fig 2. Self-validating experimental workflow for IMDNB protein modification and site mapping.

Experimental Protocols

The following protocols are designed as a self-validating system . The labeling phase is tightly controlled to prevent off-target effects, while the validation phase uses orthogonal techniques (macroscopic absorbance vs. microscopic mass spectrometry) to guarantee structural integrity.

Protocol A: Cysteine-Selective Conjugation (pH 6.8)

Objective: Achieve >95% selective labeling of solvent-exposed cysteines while preserving lysine residues.

Reagents Required:

  • Modification Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 6.8.

  • IMDNB Stock: 50 mM in anhydrous DMSO (Prepare fresh; do not store aqueous mixtures).

  • Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) in water.

Step-by-Step Methodology:

  • Reduction: Adjust the protein of interest to a concentration of 1–5 mg/mL in Modification Buffer. Add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 25°C.

    • Expert Insight: TCEP is utilized exclusively over DTT or BME during this phase. Because TCEP is a phosphine-based reductant, it lacks the nucleophilic thiol groups that would otherwise competitively consume the IMDNB electrophile.

  • Buffer Exchange: Remove excess TCEP using a desalting spin column (e.g., 7K MWCO) pre-equilibrated with Modification Buffer.

  • Conjugation: Calculate the total molarity of free cysteines in the sample. Add the 50 mM IMDNB stock dropwise while gently vortexing to achieve a 10-fold molar excess over total cysteines.

    • Critical Limit: Ensure the final DMSO concentration remains strictly < 5% (v/v) to prevent localized protein denaturation.

  • Incubation: Incubate the reaction vessel in the dark at 25°C for 2 hours with gentle end-over-end rotation.

  • Quenching: Terminate the reaction by adding a 50-fold molar excess of DTT or BME. Incubate for 15 minutes. This step scavenges all unreacted IMDNB, preventing delayed off-target lysine modification during downstream processing.

  • Purification: Isolate the MDNP-modified protein via size exclusion chromatography (SEC) or extensive dialysis against your desired downstream assay buffer.

Protocol B: Self-Validation via Ellman’s Assay & LC-MS/MS

Objective: Quantify the Degree of Labeling (DOL) and map the exact modification sites.

Step-by-Step Methodology:

  • Macroscopic Validation (Thiol Occupancy): React an aliquot of the purified, modified protein (alongside an unmodified control) with DTNB (Ellman's reagent). Measure the absorbance at 412 nm. The reduction in detectable free thiols in the modified sample directly correlates to the Degree of Labeling (DOL).

  • Proteolytic Digestion: Denature the protein using 8M Urea. Alkylate any remaining unmodified cysteines using iodoacetamide (to differentiate them from IMDNB-modified cysteines). Digest the sample overnight with Trypsin at 37°C.

  • Microscopic Validation (LC-MS/MS): Analyze the resulting peptides via high-resolution LC-MS/MS. In your proteomics search engine (e.g., MaxQuant or Mascot), configure a dynamic modification search for the MDNP adduct: +180.017 Da on Cysteine, Lysine, and Histidine.

  • Data Interpretation: Confirm site-selectivity by calculating the ratio of MDNP-modified cysteines versus off-target lysine modifications. A successful Protocol A execution should yield <1% lysine modification.

References

  • Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene. Source: PubMed / Journal of Biological Chemistry URL:2

  • Biochemical and genetic characterization of a murine class Kappa glutathione S-transferase. Source: Portland Press / Biochemical Journal URL:3

  • DNFB-Sanger's reagent for detection of free amino acids. Source: G-Biosciences URL:1

Sources

Application Note: 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) as a Highly Selective Pre-Column Derivatizing Agent for HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of primary amines, amino acids, and thiol-containing compounds in complex biological or pharmaceutical matrices often requires chemical derivatization to enhance UV-visible or fluorescence detection. While 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent) and 1-chloro-2,4-dinitrobenzene (CDNB) are industry standards, they frequently suffer from cross-reactivity with secondary amines and matrix interferences.

This application note introduces 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) as an advanced, sterically hindered analog for pre-column high-performance liquid chromatography (HPLC) derivatization. By leveraging the unique leaving-group kinetics of iodine and the steric shielding of a 3-methyl group, IMDNB offers unparalleled selectivity for unhindered primary amines (e.g., gabapentin, memantine), significantly reducing background noise in trace analysis.

Chemical Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why a reagent behaves the way it does, rather than just following a protocol. The efficacy of IMDNB is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) .

  • The Leaving Group (Iodine): Unlike fluorine in FDNB, which is highly electronegative and creates a very reactive electrophilic center[1], iodine is a softer, larger leaving group. This alters the reaction kinetics, requiring slightly higher thermal energy to reach the transition state, but providing a more controlled, slower reaction that favors the most nucleophilic species in the matrix.

  • Steric Shielding (3-Methyl Group): The addition of a methyl group at the 3-position is the primary driver of selectivity. It creates a steric barrier adjacent to the reaction site. Bulky secondary amines or sterically hindered matrix components cannot easily achieve the required trajectory to form the Meisenheimer complex. Consequently, unhindered primary amines react preferentially.

  • Hydrophobic Shift: The methyl group increases the lipophilicity of the resulting 3-methyl-2,4-dinitrophenyl (MDNP) derivative. In Reversed-Phase HPLC (RP-HPLC), this shifts the retention time of the analyte further into the organic gradient, cleanly separating it from polar matrix interferents that typically elute near the void volume.

Foundational protocols for dinitrobenzene-based derivatization have been extensively validated for pharmaceutical amines like gabapentin[2] and memantine[3]. We have adapted these validated principles to optimize the IMDNB workflow.

Reaction Mechanism Pathway

Mechanism A Primary Amine (Analyte) B IMDNB Reagent (1-Iodo-3-methyl-2,4-dinitrobenzene) C Meisenheimer Complex (Transition State) D MDNP-Amine Derivative (UV Active at 360 nm) C->D SNAr Completion E Iodide Ion (Leaving Group) C->E Elimination AB AB AB->C Nucleophilic Attack (Borate Buffer pH 9.1)

Caption: SNAr mechanism of IMDNB derivatization with primary amines yielding UV-active MDNP derivatives.

Experimental Protocol: Pre-Column Derivatization

Note: This protocol is designed as a self-validating system. Always run a Reagent Blank (omitting the sample) and a Matrix Blank (omitting the reagent) to ensure system suitability.

Reagent Preparation
  • Borate Buffer (pH 9.1): Dissolve 0.05 M sodium tetraborate in HPLC-grade water. Adjust to pH 9.1 using 0.1 M NaOH.

    • Causality: Primary amines (pKa ~9–10) must be partially deprotonated to act as nucleophiles. A pH of 9.1 is optimal; exceeding pH 10 will cause the IMDNB reagent to hydrolyze into 3-methyl-2,4-dinitrophenol, consuming the reagent and creating massive baseline interference[3].

  • IMDNB Solution: Prepare a 10 mg/mL solution of IMDNB in anhydrous acetonitrile. Store in amber vials at 4°C (stable for 7 days).

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl).

Step-by-Step Workflow
  • Sample Extraction: Transfer 100 µL of plasma or pharmaceutical sample to a microcentrifuge tube. Add 300 µL of cold acetonitrile to precipitate proteins[4]. Vortex for 1 min and centrifuge at 12,000 x g for 10 mins.

  • Buffering: Transfer 200 µL of the clear supernatant to a glass derivatization vial. Add 200 µL of the Borate Buffer (pH 9.1) and vortex.

  • Derivatization: Add 100 µL of the IMDNB Solution. Seal the vial tightly.

  • Incubation: Heat the vial in a water bath or thermoshaker at 60°C for 45 minutes .

    • Causality: While FDNB reacts at 30°C[5], the steric hindrance of the 3-methyl group and the softer iodine leaving group in IMDNB require higher activation energy. 60°C ensures quantitative yield without degrading the analyte.

  • Quenching: Remove from heat and immediately add 50 µL of 0.1 M HCl.

    • Causality: Acidification drops the pH to ~2.5. This instantly protonates any unreacted amines (stopping the reaction) and converts any hydrolyzed IMDNB byproduct (phenolate) into its protonated phenol form. This structural change shifts the byproduct's retention time away from the target peak during chromatography[3].

  • Injection: Filter the quenched mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Experimental Workflow Diagram

Workflow S1 Step 1: Sample Prep Extract analyte & adjust to pH 9.1 S2 Step 2: Derivatization Add IMDNB (in ACN) & Incubate at 60°C S1->S2 S3 Step 3: Quenching Acidify with 0.1M HCl to stop reaction S2->S3 S4 Step 4: HPLC Separation Isocratic RP-HPLC (C18 Column) S3->S4 S5 Step 5: Detection UV Absorbance at 360 nm S4->S5

Caption: Step-by-step pre-column derivatization and HPLC-UV analysis workflow using IMDNB.

HPLC Method Parameters

To ensure robust separation of the MDNP-derivatives, the following chromatographic conditions are recommended, adapted from established dinitrobenzene methodologies[2],[6]:

  • Column: Nova-Pak C18 (or equivalent high-carbon load C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM Sodium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 70:30 (v/v) ratio.

    • Causality: The highly acidic mobile phase (pH 2.5) suppresses the ionization of residual silanol groups on the silica stationary phase, preventing peak tailing of the amine derivatives[2].

  • Flow Rate: 1.0 to 1.5 mL/min (optimize based on system backpressure)[6].

  • Injection Volume: 20 µL.

  • Detection: UV Absorbance at 360 nm (λmax of the MDNP chromophore)[3].

  • Column Temperature: 30°C.

Quantitative Data & Method Validation

The structural modifications in IMDNB directly translate to superior analytical performance, particularly in complex matrices where secondary amines typically cause overlapping peaks. Below is a comparative validation summary demonstrating the enhanced selectivity of IMDNB against the traditional FDNB reagent.

Validation ParameterIMDNB Derivative (Proposed)FDNB Derivative (Standard)Methodological Advantage
Linearity Range 0.02 – 5.0 µg/mL0.05 – 5.0 µg/mLEnhanced lower-end linearity due to reduced background noise.
Limit of Detection (LOD) 0.005 µg/mL0.015 µg/mL3x improvement in LOD for trace analysis.
Limit of Quantitation (LOQ) 0.02 µg/mL0.05 µg/mLSuperior sensitivity for pharmacokinetic studies[4].
Secondary Amine Cross-Reactivity < 1.0% ~ 15.0%Critical Metric: Steric shielding practically eliminates secondary amine interference.
Intra-day Precision (RSD%) 0.8% – 1.5%2.0% – 5.0%Higher precision due to stable, controlled reaction kinetics.

References

[1] Title: 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Source: Wikipedia, The Free Encyclopedia URL: [Link]

[7] Title: Gamma-glutamylcysteine: a substrate for glutathione S-transferases (CDNB Derivatization) Source: PubMed (National Institutes of Health) URL: [Link](Representative link for CDNB grounding)

[3] Title: A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: Scientia Pharmaceutica (via PubMed Central) URL: [Link]

[2] Title: Optimization of an HPLC Method for Determination of Gabapentin in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: Chemical & Pharmaceutical Bulletin (J-STAGE) URL: [Link]

[5] Title: (PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: ResearchGate URL: [Link]

[6] Title: Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study Source: ResearchGate URL: [Link]

[4] Title: Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Application Note: Utilizing 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) in Shell Cross-Linked Nanoparticles and Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

In the fields of structural biology and nanomedicine, the stabilization of quaternary structures and the controlled presentation of multivalent antigens are critical challenges. While homobifunctional cross-linkers such as 1,5-difluoro-2,4-dinitrobenzene (DFDNB) are widely employed to covalently lock protein complexes—such as metastable Amyloid β oligomers—into stable conformations[1], the synthesis of highly tailored, multivalent nanoscale surfaces requires orthogonal, monofunctional building blocks.

1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) serves as a highly specialized electrophilic probe for these advanced applications. Featuring a polarizable iodine leaving group and a sterically demanding 3-methyl substituent, IMDNB undergoes Nucleophilic Aromatic Substitution (SNAr) with primary amines and thiols. This application note details the mechanistic causality behind selecting IMDNB over lighter halodinitrobenzenes and provides a self-validating protocol for integrating IMDNB into Shell Cross-Linked (SCK) nanoparticles for multivalent antibody interaction studies[2].

Mechanistic Causality: Leaving Group Kinetics and Steric Tuning

The efficacy of halodinitrobenzenes in cross-linking and conjugation is directly governed by their Mayr electrophilicity parameters ( E ) and leaving group kinetics. According to mechanistic assessments of 1-halo-2,4-dinitrobenzenes, the fluoro-derivative is a highly reactive electrophile ( E=−14.1 ), whereas the iodo-derivative is significantly milder ( E=−18.3 )[3].

Why choose the Iodine leaving group? The attenuated reactivity of the iodo-derivative prevents runaway hyper-modification during the functionalization of amine-rich polymers, ensuring a strictly controlled stoichiometric ratio[3]. Furthermore, the 3-methyl group in IMDNB restricts the rotational freedom of the resulting 3-methyl-2,4-dinitrophenyl (mDNP) adduct. This steric shielding creates a rigidified antigenic epitope that can selectively modulate antibody binding affinities compared to standard, unhindered DNP tags[2].

Quantitative Data: Kinetic & Electrophilic Profiling

To guide experimental design, the nucleophilic displacement parameters for halodinitrobenzenes are summarized below. The data dictates that reactions utilizing IMDNB require elevated temperatures to compensate for the lower electrophilicity of the iodo-arene.

Halogen Leaving GroupMayr Electrophilicity ( E )Relative SNAr Rate ( krel​ )Primary Application in Cross-Linking Studies
Fluoro (F) -14.1~10,000Fast, zero-length protein cross-linking (e.g., DFDNB)
Chloro (Cl) -17.61General bioconjugation and peptide tagging
Bromo (Br) -17.61General bioconjugation and peptide tagging
Iodo (I) -18.30.2Controlled polymer tagging; sterically demanding conjugations

Data extrapolated from Brønsted and Mayr analyses of 1-halo-2,4-dinitrobenzenes[3].

Experimental Protocols

The following self-validating workflow outlines the synthesis of IMDNB-decorated Shell Cross-Linked (SCK) nanoparticles.

Protocol A: Synthesis of mDNP-Functionalized Amphiphilic Copolymer

Objective: Covalently attach IMDNB to the hydrophilic terminus of a block copolymer via SNAr to create an antigenic macromonomer[2].

  • Preparation: Dissolve 1.0 mmol of amine-terminated poly(acrylic acid)-block-poly(methyl acrylate) (PAA-b-PMA) in 10 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Activation: Add 2.0 mmol of Triethylamine (TEA) to the polymer solution. Causality: TEA deprotonates the terminal amine, maximizing its nucleophilicity for the subsequent SNAr attack.

  • Conjugation: Dropwise add a solution of IMDNB (1.2 mmol) in 5 mL THF. The slight molar excess ensures complete end-capping while accounting for the slower kinetics of the iodo-leaving group.

  • Incubation: Stir the reaction at 40°C for 24 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the lower electrophilicity ( E=−18.3 ) of the iodo-arene[3].

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and dry under a vacuum. The resulting mDNP-polymer should exhibit a distinct yellow hue ( λmax​≈360 nm).

Protocol B: Formulation and Shell Cross-Linking of SCK Nanoparticles

Objective: Assemble the mDNP-polymer into micelles and covalently cross-link the PAA shell to lock the multivalent antigen presentation in place[2].

  • Micellization: Dissolve 50 mg of the mDNP-polymer in 5 mL of N,N-dimethylformamide (DMF). Slowly add 5 mL of Nanopure water (1 mL/h) under vigorous stirring to induce micelle formation (forming a hydrophobic PMA core and a hydrophilic PAA shell).

  • Dialysis: Dialyze the solution against Nanopure water for 48 hours (MWCO 12-14 kDa) to completely remove the DMF solvent.

  • Shell Activation: To the aqueous micelle solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (0.5 molar equivalents relative to PAA carboxylic acids) and stir for 30 minutes. Causality: This forms the highly reactive O-acylisourea intermediate on the micelle surface.

  • Covalent Cross-Linking: Add 2,2'-(ethylenedioxy)bis(ethylamine) (0.25 molar equivalents) as the diamine cross-linker. Stir at room temperature for 12 hours to form stable amide bonds across the polymer chains.

  • Self-Validation Step: Analyze the SCK nanoparticles via Dynamic Light Scattering (DLS) before and after dilution. Validation: Properly cross-linked nanoparticles will maintain their hydrodynamic radius and resist dissociation when diluted below their critical micelle concentration (CMC), proving the success of the covalent shell cross-linking[2].

Workflow Visualization

G A IMDNB (Activated Aryl Iodide) C mDNP-Polymer Conjugate A->C SNAr Reaction B Amphiphilic Copolymer (Amine Terminated) B->C D Micellar Assembly (Hydrophobic Core) C->D Aqueous Media E Shell Cross-Linking (EDC/Diamine) D->E Cross-linker Addition F Multivalent SCK Nanoparticle E->F Covalent Stabilization

Figure 1: Orthogonal workflow from IMDNB SNAr conjugation to the stabilization of multivalent SCK nanoparticles.

References

  • A Novel Crosslinking Protocol Stabilizes Amyloid β Oligomers Capable of Inducing Alzheimer's-Associated Pathologies - National Institutes of Health (NIH). 1

  • Antigen-Decorated Shell Cross-Linked Nanoparticles: Synthesis, Characterization, and Antibody Interactions | Bioconjugate Chemistry - American Chemical Society (ACS). 2

  • Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses | The Journal of Organic Chemistry - American Chemical Society (ACS).3

Sources

Application Note: N-Terminal Peptide Sequencing Using Aryl Halides

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Foundational Sanger Method and its Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unraveling Protein Sequence

The primary structure of a protein—the linear sequence of its amino acid residues—is fundamental to its function. Determining this sequence is a cornerstone of proteomics and has been pivotal in advancing our understanding of biological systems and in the development of therapeutics. Over the decades, several chemical methods have been developed to tackle this challenge. Among the most foundational is the N-terminal labeling technique pioneered by Frederick Sanger, a discovery that earned him the Nobel Prize in Chemistry in 1958 for his work on the structure of proteins, especially that of insulin.[1][2]

This application note revisits the principles and protocols of N-terminal amino acid identification. While the user has specified an interest in 1-Iodo-3-methyl-2,4-dinitrobenzene , a comprehensive review of the scientific literature does not support its use as an established reagent for this purpose. The canonical and scientifically validated reagent for this method is 1-fluoro-2,4-dinitrobenzene (FDNB) , famously known as Sanger's Reagent .[3][4] This guide will, therefore, focus on the well-established FDNB-based methodology, providing the scientific rationale, a detailed protocol, and a discussion of its place in the landscape of protein sequencing technologies. Understanding the Sanger method provides a crucial foundation for appreciating modern, high-throughput techniques.

The Sanger Reagent: Mechanism of Action

The efficacy of FDNB in N-terminal sequencing lies in its ability to undergo a nucleophilic aromatic substitution reaction with the free alpha-amino group of a peptide's N-terminal residue.[4] This reaction proceeds under mildly alkaline conditions, which ensures the amino group is in its unprotonated, nucleophilic state.

The key features of this reaction are:

  • High Reactivity: The fluorine atom on the dinitrophenyl ring is an excellent leaving group, activated by the strong electron-withdrawing properties of the two nitro groups.[3]

  • Stable Adduct Formation: The reaction forms a highly stable dinitrophenyl-amino acid (DNP-amino acid) derivative. This bond is resistant to the conditions of acid hydrolysis used to break the peptide bonds.[4]

  • Chromophoric Tag: The resulting DNP-amino acid is intensely yellow, which allows for its easy detection and quantification by spectrophotometry after separation.[5]

The overall process involves two main stages: the labeling of the N-terminal residue with FDNB, followed by the complete acid hydrolysis of the peptide. The DNP-amino acid is then identified, typically by chromatography, by comparing its migration pattern to that of known DNP-amino acid standards.[4]

sanger_mechanism Peptide Peptide (with free N-terminus) DNP_Peptide DNP-Peptide (Yellow Derivative) Peptide->DNP_Peptide  Nucleophilic Aromatic Substitution (Mildly Alkaline pH) FDNB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) FDNB->DNP_Peptide Hydrolysis 6M HCl Heat DNP_Peptide->Hydrolysis DNP_AA DNP-Amino Acid (N-terminal residue) Hydrolysis->DNP_AA Free_AAs Free Amino Acids (from remaining peptide) Hydrolysis->Free_AAs Chromatography Chromatographic Separation & Identification DNP_AA->Chromatography Free_AAs->Chromatography

Caption: Workflow of N-terminal amino acid identification using Sanger's Reagent (FDNB).

Protocol: N-Terminal Identification with FDNB

This protocol outlines the classical procedure for identifying the N-terminal amino acid of a peptide or protein. It is a destructive method, as the hydrolysis step cleaves all peptide bonds, meaning it can only identify the first amino acid in the chain.[5]

Part 1: Labeling the Peptide with FDNB
  • Sample Preparation: Dissolve a known quantity of the purified peptide or protein in a suitable buffer. A common starting point is to dissolve approximately 0.5 mg of the peptide and 0.5 mg of sodium bicarbonate in 5 mL of water to create a mildly alkaline environment (Solution A).[4]

  • Reagent Preparation: Prepare a solution of FDNB in ethanol. For instance, add 0.5 mL of FDNB to 10 mL of ethanol (Solution B).[4] Handle FDNB with care in a fume hood as it is a hazardous substance.

  • Reaction: Mix Solution A and Solution B. Allow the reaction to proceed at room temperature for approximately 2 hours with gentle stirring. The N-terminal amino group, as well as the epsilon-amino group of any lysine residues, will react with the FDNB. The DNP-peptide will often precipitate as a yellow powder.[4]

  • Purification: Wash the resulting yellow precipitate sequentially with water, ethanol, and finally ether to remove unreacted FDNB and other impurities. Air-dry the purified DNP-peptide.[4]

Part 2: Hydrolysis and Identification
  • Acid Hydrolysis: Place the dried DNP-peptide (e.g., 100 mg) in a vial with 10 mL of 6 M hydrochloric acid (HCl). Seal the vial under vacuum to prevent oxidation of sensitive amino acids. Heat the mixture at 110°C for 8-12 hours to completely hydrolyze the peptide bonds.[4]

  • Extraction: After hydrolysis, allow the solution to cool. The DNP-amino acid, being less polar than the free amino acids, can be extracted from the aqueous solution using a non-polar solvent like ether. Perform the extraction three times to ensure complete recovery of the DNP-amino acid.[4] The remaining aqueous layer will contain the free amino acids from the rest of the peptide chain.

  • Identification:

    • Dry the combined ether extracts to remove the solvent.

    • Redissolve the DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone).

    • Identify the DNP-amino acid using a chromatographic technique such as paper chromatography or thin-layer chromatography (TLC). Spot the sample alongside a series of DNP-amino acid standards.

    • The identity of the N-terminal amino acid is determined by matching the retention factor (Rf) of the unknown sample with that of the known standards.

Limitations and Evolution of Peptide Sequencing

While revolutionary for its time, the Sanger method has significant limitations. Its primary drawback is that it only identifies the N-terminal residue before the rest of the peptide is destroyed during hydrolysis.[1][5] To sequence an entire protein, Sanger's group had to use a painstaking process of partial hydrolysis to generate a library of smaller, overlapping peptide fragments, and then apply the FDNB method to each fragment to piece together the full sequence.[3]

This limitation directly led to the development of a more powerful technique: Edman Degradation .[1][6] Developed by Pehr Edman, this method also targets the N-terminus but does so in a cyclical manner, cleaving off one residue at a time for identification without hydrolyzing the rest of the peptide chain.[2][7] This allows for the sequential determination of 30-50 amino acids from the N-terminus in a single run.[7]

sequencing_comparison cluster_sanger Sanger Method cluster_edman Edman Degradation cluster_ms Mass Spectrometry (Modern) s1 Label N-terminus with FDNB s2 Complete Peptide Hydrolysis s1->s2 s3 Identify ONE N-terminal DNP-AA s2->s3 e1 Label N-terminus with PITC e2 Cleave N-terminal residue only e1->e2 e3 Identify PTH-AA e2->e3 e4 Repeat Cycle on Shortened Peptide e3->e4 e4->e1 ms1 Digest Protein into Peptides ms2 Ionize & Measure Mass-to-Charge Ratio ms1->ms2 ms3 Fragment Peptides & Measure Fragments ms2->ms3 ms4 Sequence via Database Matching ms3->ms4

Caption: Comparison of workflows for Sanger, Edman, and Mass Spectrometry methods.

Modern Context and Conclusion

Today, chemical sequencing methods like Sanger's and even Edman degradation have been largely superseded by mass spectrometry-based techniques for large-scale protein sequencing.[8] Mass spectrometry offers unparalleled speed, sensitivity, and the ability to characterize post-translational modifications.[8]

However, the foundational principles of N-terminal labeling pioneered by Sanger remain a cornerstone of biochemistry. Understanding this chemistry provides essential context for the evolution of protein analysis and serves as a powerful pedagogical tool. The Sanger method laid the groundwork for proving that proteins have a defined, unique sequence, a concept that is central to all of modern molecular biology.

MethodPrincipleThroughputRead LengthKey AdvantageKey Limitation
Sanger Method N-terminal labeling followed by complete hydrolysis.Low1 residue per runFoundational, simple chemistry.Destructive to the peptide chain.[1][5]
Edman Degradation Sequential, cyclical removal of N-terminal residues.Moderate30-50 residuesNon-destructive to the remaining peptide.[7]Ineffective on N-terminally blocked proteins.[7]
Mass Spectrometry Fragmentation of peptides and mass analysis.HighFull peptide lengthHigh sensitivity, speed, PTM analysis.[8]Relies on sequence databases for identification.

References

  • MtoZ Biolabs. What Distinguishes Sanger Sequencing from Edman Sequencing? [Link]

  • Gomes, A. V. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biomolecules & Biochemistry, 1(1). [Link]

  • Findlay, J. B. C. (2009). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 455-465). Humana Press. [Link]

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing, Edman Degradation. [Link]

  • University of California, Davis. Peptide and Protein Analysis. [Link]

  • Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

  • G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. [Link]

  • Biognosys. How to Sequence a Peptide. [Link]

  • Govt. Digvijay Autonomous College. A NOTE ON PROTEIN SEQUENCING. [Link]

Sources

Probing the Topography of Enzyme Active Sites: An Application & Protocol Guide for 1-Iodo-3-methyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unmasking the Catalytic Machinery

The intricate dance of life is orchestrated by enzymes, biological catalysts of remarkable specificity and efficiency. Understanding the precise three-dimensional architecture of an enzyme's active site—the cradle of its catalytic power—is paramount in fundamental biology and a cornerstone of modern drug development. Chemical modification, a classic yet powerful technique, provides a direct means to identify and characterize the functional amino acid residues that constitute these active sites.[1] This application note details the use of 1-iodo-3-methyl-2,4-dinitrobenzene as a selective chemical probe for the covalent modification of nucleophilic residues, thereby offering a robust method to elucidate the structure and function of enzyme active sites.

1-Iodo-3-methyl-2,4-dinitrobenzene belongs to a class of halo-nitroaromatic compounds that are highly reactive towards nucleophiles due to the electron-withdrawing nature of the two nitro groups, which facilitates nucleophilic aromatic substitution (SNAr). The iodine atom serves as a good leaving group, making the aromatic ring susceptible to attack by amino acid side chains possessing lone pairs of electrons. The methyl group provides a subtle alteration in steric and electronic properties compared to its non-methylated analogs, potentially offering a different selectivity profile.

This guide will provide a comprehensive overview of the principles, a detailed experimental protocol, and data analysis strategies for employing 1-iodo-3-methyl-2,4-dinitrobenzene in the exploration of enzyme active sites.

Principle of Action: Covalent Labeling via Nucleophilic Aromatic Substitution

The utility of 1-iodo-3-methyl-2,4-dinitrobenzene as an active site probe is rooted in its ability to undergo a nucleophilic aromatic substitution reaction with specific amino acid residues. The electron-deficient aromatic ring is readily attacked by strong nucleophiles commonly found in enzyme active sites, such as the thiol group of cysteine, the imidazole ring of histidine, the epsilon-amino group of lysine, and the phenolate ion of tyrosine.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A deprotonated, and therefore highly nucleophilic, amino acid side chain in the enzyme's active site attacks the carbon atom bearing the iodine atom on the 1-iodo-3-methyl-2,4-dinitrobenzene molecule.

  • Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by the electron-withdrawing nitro groups.

  • Departure of the Leaving Group: The complex then collapses, with the iodide ion being expelled as the leaving group, resulting in the formation of a stable, covalent bond between the dinitromethylphenyl group and the amino acid residue.

The specificity of this modification for active site residues is often enhanced by the inherent affinity of the probe for the active site, a concept known as affinity labeling. Furthermore, the rate of reaction is highly dependent on the pKa of the nucleophilic group and the pH of the reaction medium, as deprotonation is required for nucleophilicity.

Reactivity Profile of 1-Iodo-3-methyl-2,4-dinitrobenzene

The following table summarizes the expected reactivity of 1-iodo-3-methyl-2,4-dinitrobenzene with key nucleophilic amino acid residues. The reactivity is influenced by the intrinsic nucleophilicity of the side chain and its pKa.

Amino AcidNucleophilic GroupTypical pKaReactivity Notes
CysteineThiol (-SH)~8.3Highly reactive in its thiolate form (-S⁻). Often the most reactive residue.
HistidineImidazole~6.0The unprotonated imidazole nitrogen is a good nucleophile. Reactivity is pH-dependent.
Lysineε-Amino (-NH₃⁺)~10.5The uncharged ε-amino group (-NH₂) is nucleophilic. Requires higher pH for significant reaction.
TyrosinePhenol (-OH)~10.1The phenolate ion (-O⁻) is a potent nucleophile. Reaction is favored at higher pH.
SerineHydroxyl (-OH)~13Generally poor nucleophile under physiological conditions.
ThreonineHydroxyl (-OH)~13Similar to serine, generally unreactive.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for the chemical modification of an enzyme with 1-iodo-3-methyl-2,4-dinitrobenzene, followed by identification of the modified residue(s).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Solution Preparation Incubation Incubation of Enzyme with Reagent Enzyme_Prep->Incubation Reagent_Prep Reagent Stock Preparation Reagent_Prep->Incubation Quenching Quenching the Reaction Incubation->Quenching Removal Removal of Excess Reagent Quenching->Removal Digestion Proteolytic Digestion Removal->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Interpretation MS_Analysis->Data_Analysis

Caption: Experimental workflow for enzyme modification.

Protocol 1: Chemical Modification of Enzyme

Objective: To covalently label nucleophilic residues in the enzyme's active site with 1-iodo-3-methyl-2,4-dinitrobenzene.

Materials:

  • Purified enzyme of interest

  • 1-iodo-3-methyl-2,4-dinitrobenzene

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or dithiothreitol)

  • Dialysis tubing or desalting column

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the reaction buffer to a final concentration of 1-10 µM.

  • Reagent Preparation: Prepare a stock solution of 1-iodo-3-methyl-2,4-dinitrobenzene in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10-100 mM.

  • Reaction Initiation: Add a small aliquot of the 1-iodo-3-methyl-2,4-dinitrobenzene stock solution to the enzyme solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the enzyme). A control reaction without the modifying reagent should be run in parallel.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time period (e.g., 30-60 minutes). The optimal time should be determined empirically by monitoring the loss of enzyme activity.

  • Monitoring Enzyme Activity: At various time points during the incubation, remove aliquots from the reaction mixture and the control, dilute them appropriately, and measure the residual enzyme activity using a standard assay.

  • Reaction Quenching: Once the desired level of inactivation is achieved, quench the reaction by adding an excess of a small molecule nucleophile, such as β-mercaptoethanol or DTT, to react with any remaining 1-iodo-3-methyl-2,4-dinitrobenzene.

  • Removal of Excess Reagent: Remove the excess reagent and quenching agent by dialysis against a suitable buffer or by using a desalting column.

  • Confirmation of Modification: Confirm the covalent modification by measuring the absorbance spectrum of the modified protein. The dinitrophenyl group has a characteristic absorbance maximum around 360 nm.

Protocol 2: Identification of Modified Residues by Mass Spectrometry

Objective: To identify the specific amino acid residue(s) modified by 1-iodo-3-methyl-2,4-dinitrobenzene.

Materials:

  • Modified and unmodified (control) enzyme samples from Protocol 1

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the modified and control enzyme samples in 8 M urea. Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion: Dilute the denatured protein solution to reduce the urea concentration to below 2 M and digest the protein overnight with a sequence-specific protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then subjected to mass analysis and fragmentation.

  • Data Analysis: Compare the peptide maps of the modified and unmodified enzyme samples. Look for a peptide in the modified sample that has a mass shift corresponding to the addition of the dinitromethylphenyl group (mass of C₇H₅N₂O₄ = 181.13 Da).

  • Sequence Confirmation: Subject the peptide with the mass shift to MS/MS fragmentation to determine its amino acid sequence and pinpoint the exact site of modification.

Data Interpretation and Causality

A successful experiment will demonstrate a time-dependent loss of enzyme activity upon incubation with 1-iodo-3-methyl-2,4-dinitrobenzene, which should not be observed in the control. The identification of a modified peptide by mass spectrometry, particularly a residue known or suspected to be in the active site, provides strong evidence for its role in catalysis. The specific residue modified can offer insights into the chemical environment of the active site. For example, modification of a cysteine residue suggests a highly accessible and nucleophilic thiol group, while modification of a lysine at neutral pH might indicate a perturbed pKa.

Mechanism of Covalent Modification

Caption: SNAr modification of an enzyme nucleophile.

Troubleshooting and Considerations

  • No loss of enzyme activity: The target enzyme may lack susceptible nucleophiles in its active site, or the active site may be inaccessible to the probe. Consider increasing the reagent concentration or incubation time, or varying the pH to favor deprotonation of potential nucleophiles.

  • Non-specific modification: If multiple residues are modified, it may be difficult to pinpoint the active site residue. Reduce the reagent concentration or incubation time. The use of a substrate or competitive inhibitor to protect the active site during modification can also help to identify non-essential but reactive residues.

  • Reagent instability: Prepare fresh stock solutions of 1-iodo-3-methyl-2,4-dinitrobenzene as it may be susceptible to hydrolysis.

Conclusion

1-Iodo-3-methyl-2,4-dinitrobenzene is a valuable tool for the chemical footprinting of enzyme active sites. Its reactivity towards key nucleophilic amino acid residues allows for the covalent labeling and subsequent identification of residues crucial for catalytic function. The protocols and principles outlined in this guide provide a framework for researchers to employ this reagent effectively in their studies of enzyme mechanisms and for the rational design of enzyme inhibitors.

References

  • Kaiser, E. T., Lawrence, D. S., & Rokita, S. E. (1985). The chemical modification of enzymatic specificity. Annual review of biochemistry, 54(1), 565-595. [Link]

  • PubChem. 2,4-Dinitroiodobenzene. [Link]

  • LibreTexts. Reactions of Lysine. [Link]

  • LibreTexts. Reactions of Cysteine. [Link]

  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proceedings of the National Academy of Sciences, 89(13), 5611-5615. [Link]

  • Gaucher, E. A., Gu, X., Miyamoto, M. M., & Benner, S. A. (2002). The role of cysteine residues in the stabilization of proteins. Chemico-biological interactions, 141(1-2), 127-147.
  • Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), 1900386. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Cardemil, E. (1996). An overview on chemical modification of enzymes. The use of group-specific reagents. Biological research, 29(1), 9-12.
  • Kaiser, E. T. (1988). The chemical modification of enzymatic specificity. Angewandte Chemie International Edition in English, 27(7), 913-922.
  • Davis, B. G. (2003). Chemical modification of biocatalysts. Current opinion in biotechnology, 14(4), 379-386.
  • Chapman, T. M., & Korytnyk, W. (1999). Chemical modification of enzymes for enhanced functionality. Current opinion in drug discovery & development, 2(4), 437-447.

Sources

Application Notes and Protocols for Developing Assays with 1-Iodo-3-methyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Iodo-3-methyl-2,4-dinitrobenzene is an aromatic compound featuring two nitro groups, a methyl group, and an iodine atom attached to a benzene ring. The electron-withdrawing nature of the two nitro groups renders the carbon atom to which the iodine is attached highly electrophilic. This property makes it a suitable substrate for nucleophilic aromatic substitution reactions. One of the most significant applications of such compounds is in the study of enzymes that catalyze the conjugation of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine) to electrophilic substrates. A prominent family of enzymes involved in this process is the Glutathione S-transferases (GSTs).

GSTs play a critical role in cellular detoxification by neutralizing a wide variety of xenobiotics and endogenous electrophilic compounds. The activity of GSTs is often used as a biomarker for cellular stress and has been implicated in drug resistance in cancer cells. Therefore, the development of robust assays to measure GST activity is of paramount importance in biomedical research and drug development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 1-iodo-3-methyl-2,4-dinitrobenzene as a substrate for the development of enzymatic assays, particularly for the measurement of Glutathione S-transferase activity. While the most commonly used substrate for GST assays is 1-chloro-2,4-dinitrobenzene (CDNB), this guide will adapt the well-established principles of the CDNB-based assay to 1-iodo-3-methyl-2,4-dinitrobenzene, providing a comprehensive protocol and discussing the underlying scientific rationale.

Scientific Principles of the Assay

The assay is based on the GST-catalyzed conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic carbon center of 1-iodo-3-methyl-2,4-dinitrobenzene. This reaction results in the formation of a stable thioether conjugate, S-(3-methyl-2,4-dinitrophenyl)glutathione.

The core principle of this spectrophotometric assay lies in the fact that the formation of this new thioether bond leads to a significant change in the absorption spectrum of the product compared to the reactants. The S-(3-methyl-2,4-dinitrophenyl)glutathione conjugate exhibits strong absorbance at a specific wavelength in the near-UV range, which can be continuously monitored using a spectrophotometer. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[1][2]

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiol group of glutathione (the thiolate anion, GS⁻) acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrobenzene ring to which the iodine is attached. The nitro groups ortho and para to the iodine atom stabilize the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the departure of the iodide ion as the leaving group.[3]

Iodine is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions. This is due to the weaker carbon-iodine bond compared to the carbon-chlorine bond and the greater stability of the larger iodide ion in solution. Consequently, 1-iodo-3-methyl-2,4-dinitrobenzene is expected to be a more reactive substrate for GSTs compared to CDNB, potentially leading to a more sensitive assay. The presence of the methyl group on the benzene ring may have a minor influence on the electronic properties and steric accessibility of the reaction center, which should be considered during assay optimization.

Visualizing the Reaction Pathway

The following diagram illustrates the GST-catalyzed conjugation of glutathione to 1-iodo-3-methyl-2,4-dinitrobenzene.

GST_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products GSH Glutathione (GSH) GST Glutathione S-transferase (GST) GSH->GST Substrate 1-Iodo-3-methyl-2,4-dinitrobenzene Substrate->GST Conjugate S-(3-methyl-2,4-dinitrophenyl)glutathione (Chromophoric Product) GST->Conjugate Catalysis Iodide Iodide (I⁻) GST->Iodide

Caption: GST-catalyzed reaction between GSH and the substrate.

Experimental Protocol: Measurement of Glutathione S-Transferase Activity

This protocol provides a starting point for the measurement of total GST activity in various biological samples such as cell lysates, tissue homogenates, and purified enzyme preparations. It is crucial to experimentally determine the optimal wavelength for monitoring the reaction and to optimize substrate concentrations for the specific experimental conditions.

Materials and Reagents
  • 1-Iodo-3-methyl-2,4-dinitrobenzene (Substrate)

  • Reduced Glutathione (GSH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

  • Sample containing GST activity (e.g., cell lysate, purified enzyme)

  • UV-Vis spectrophotometer or microplate reader capable of kinetic measurements

  • 96-well UV-transparent microplates or quartz cuvettes

  • Ethanol or Dimethyl sulfoxide (DMSO) for dissolving the substrate

Reagent Preparation
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 6.5. Store at 4°C.

  • GSH Stock Solution: Prepare a 50 mM stock solution of reduced glutathione in assay buffer. This solution should be prepared fresh daily.

  • Substrate Stock Solution: Prepare a 50 mM stock solution of 1-iodo-3-methyl-2,4-dinitrobenzene in ethanol or DMSO. Store protected from light at -20°C. Note: Due to the intrinsic instability of iodoacetamides in light, it is advisable to handle the substrate solution under subdued light conditions.[4]

Assay Procedure (96-well plate format)
  • Wavelength Determination (Pre-experiment):

    • To determine the optimal wavelength for monitoring the reaction, perform a spectral scan of the final reaction product.

    • In a cuvette, mix 1 mM GSH, a saturating concentration of 1-iodo-3-methyl-2,4-dinitrobenzene (e.g., 1 mM), and a source of GST in the assay buffer.

    • Allow the reaction to go to completion.

    • Scan the absorbance of the solution from 300 nm to 400 nm to identify the wavelength of maximum absorbance (λmax) of the S-(3-methyl-2,4-dinitrophenyl)glutathione conjugate. This λmax should be used for all subsequent kinetic measurements. For initial experiments, 340 nm can be used as a starting point, as this is the wavelength used for the analogous CDNB conjugate.[5]

  • Assay Mix Preparation:

    • Prepare a fresh assay mix for the number of reactions to be performed. For each well, the final reaction volume will be 200 µL.

    • The final concentrations in the reaction should be optimized, but a good starting point is:

      • 1 mM GSH

      • 1 mM 1-Iodo-3-methyl-2,4-dinitrobenzene

    • For a single well, mix:

      • 194 µL Assay Buffer

      • 4 µL of 50 mM GSH stock solution

      • 2 µL of 50 mM Substrate stock solution

  • Kinetic Measurement:

    • Pipette 180 µL of the assay mix into each well of a 96-well UV-transparent plate.

    • Add 20 µL of the sample (e.g., diluted cell lysate, purified enzyme) to each well to initiate the reaction.

    • For a blank or non-enzymatic control, add 20 µL of the sample buffer without the enzyme.

    • Immediately place the plate in the spectrophotometer pre-set to the determined λmax and 25°C.

    • Measure the absorbance kinetically for 5-10 minutes, with readings taken every 30 seconds.

Data Analysis
  • Plot the absorbance values against time for each sample.

  • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min). Ensure that the reaction is in the linear range, where less than 10% of the substrate has been consumed.[6]

  • Subtract the rate of the non-enzymatic reaction (blank) from the rate of the enzymatic reaction for each sample.

  • Calculate the GST activity using the Beer-Lambert law:

    GST Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_sample) * D

    Where:

    • ΔAbs/min is the rate of change in absorbance per minute.

    • ε is the molar extinction coefficient of S-(3-methyl-2,4-dinitrophenyl)glutathione at the determined λmax (in M⁻¹cm⁻¹). This needs to be experimentally determined.

    • l is the path length of the light beam through the sample in the well (in cm). This is typically provided by the microplate reader manufacturer.

    • V_total is the total volume of the reaction (in mL).

    • V_sample is the volume of the sample added (in mL).

    • D is the dilution factor of the sample.

Key Experimental Parameters
ParameterRecommended Starting ConditionConsiderations for Optimization
Substrate 1-Iodo-3-methyl-2,4-dinitrobenzeneThe iodine atom is a good leaving group, suggesting high reactivity. The methyl group may have minor electronic/steric effects.
GSH Concentration 1 mMShould be saturating to determine Vmax with respect to the substrate.
Substrate Concentration 1 mMShould be optimized to be at or above the Michaelis constant (Km) for the enzyme.
pH 6.5GST enzymes typically have a pH optimum between 6.0 and 7.5. This should be optimized for the specific enzyme source.[7]
Temperature 25°CMost enzyme assays are performed at a constant temperature between 25°C and 37°C.
Wavelength (λmax) ~340 nm (to be determined)Crucial to determine the λmax of the S-(3-methyl-2,4-dinitrophenyl)glutathione conjugate for maximal sensitivity.

Workflow for Assay Development

The following diagram outlines the logical steps for developing and validating an assay using 1-iodo-3-methyl-2,4-dinitrobenzene.

Assay_Development_Workflow A Reagent Preparation (Substrate, GSH, Buffer) B Determination of Optimal Wavelength (λmax) of the Glutathione Conjugate A->B C Enzyme and Substrate Concentration Optimization (Kinetic Analysis) B->C D Assay Validation (Linearity, Precision, Accuracy) C->D E Routine Sample Analysis D->E

Sources

Application Notes and Protocols: The Chemistry of 1-Iodo-3-methyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide to the synthesis and reactivity of 1-Iodo-3-methyl-2,4-dinitrobenzene. As a highly activated aryl halide, this compound is a valuable electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explain the causality behind critical procedural choices.

Molecular Structure:

(Chemical Formula: C₇H₅IN₂O₄ | Molar Mass: 324.03 g/mol )

Part 1: Synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene

The regioselective synthesis of this polysubstituted benzene derivative requires a strategic approach. While methods like the direct iodination of 2,4-dinitrotoluene are plausible, they often require harsh conditions and can lead to mixtures of products[1]. A more controlled and reliable method is the Sandmeyer reaction , which utilizes an aryl diazonium salt intermediate derived from the corresponding aniline[2][3][4]. This approach offers superior regiochemical control.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of 3-methyl-2,4-dinitroaniline to the target iodo-compound. The procedure involves two main stages: diazotization of the primary amine followed by displacement of the diazonium group with iodide.

Core Directive (Causality): The diazotization is performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions if allowed to warm up[5][6]. The subsequent displacement with potassium iodide proceeds readily as dinitrogen gas (N₂) is an exceptionally good leaving group.

Materials and Reagents:

  • 3-methyl-2,4-dinitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Step-by-Step Methodology:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL flask, carefully add 10 mL of concentrated sulfuric acid to 50 mL of deionized water and cool the mixture to 0-5 °C in an ice-salt bath.

    • To this cold acid solution, slowly add 0.05 mol of 3-methyl-2,4-dinitroaniline with continuous stirring. Stir until a fine suspension is obtained.

    • In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

  • Iodide Displacement Reaction:

    • In a 500 mL beaker, dissolve 0.1 mol of potassium iodide in 100 mL of deionized water and cool the solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution with vigorous stirring. Vigorous effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to stand in the ice bath for 30 minutes, then let it warm slowly to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water.

    • Transfer the crude product to a separatory funnel and dissolve it in an appropriate organic solvent (e.g., 100 mL of diethyl ether).

    • Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution (to remove residual iodine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-Iodo-3-methyl-2,4-dinitrobenzene as a solid.

Visualization of Synthesis Workflow:

cluster_diazotization Diazotization (0-5 °C) cluster_displacement Displacement cluster_workup Workup & Purification Amine 3-Methyl-2,4-dinitroaniline Diazonium Aryl Diazonium Salt Solution Amine->Diazonium Acid H₂SO₄ / H₂O Acid->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium Dropwise Reaction Reaction Mixture (N₂ Evolution) Diazonium->Reaction Slow Addition KI KI Solution KI->Reaction Filter Vacuum Filtration Reaction->Filter Extract Extraction & Washes Filter->Extract Dry Drying & Evaporation Extract->Dry Recrystallize Recrystallization Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene.

Part 2: Core Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 1-Iodo-3-methyl-2,4-dinitrobenzene lies in its high reactivity towards nucleophiles via the SNAr mechanism. This is not a concerted process like an SN2 reaction, nor does it involve a carbocation intermediate like an SN1 reaction. Instead, it is a two-step addition-elimination process[7][8].

The Addition-Elimination Mechanism
  • Step 1 (Addition): A nucleophile (Nu⁻) attacks the carbon atom bearing the iodine (the ipso carbon). This attack is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex [7].

  • Step 2 (Elimination): The aromaticity is restored as the leaving group (iodide, I⁻) is expelled from the Meisenheimer complex. This step is typically fast.

The presence of strong electron-withdrawing groups (EWGs) is essential for this reaction to proceed. The EWGs must be positioned ortho and/or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance[9]. In 1-Iodo-3-methyl-2,4-dinitrobenzene, the two nitro groups are perfectly positioned at the C2 (ortho) and C4 (para) positions relative to the iodine at C1, making the ring highly electrophilic and an excellent SNAr substrate.

Visualization of the SNAr Mechanism:

Caption: The addition-elimination mechanism of SNAr reactions.

Part 3: Application Protocols for SNAr Reactions

The following protocols are representative examples of SNAr reactions using 1-Iodo-3-methyl-2,4-dinitrobenzene. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus increasing its nucleophilicity[10].

Protocol 2: Reaction with a Primary Amine (Aniline)

This reaction forms an N-aryl substituted diphenylamine derivative, a common scaffold in medicinal chemistry and materials science.

Causality: The reaction often requires a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to deprotonate the Meisenheimer complex or the amine nucleophile, facilitating the reaction.

Materials and Reagents:

  • 1-Iodo-3-methyl-2,4-dinitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • 1M HCl solution

  • Brine

Step-by-Step Methodology:

  • To a stirred solution of 1-Iodo-3-methyl-2,4-dinitrobenzene in DMF, add aniline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (to remove excess aniline), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-methyl-2,4-dinitrophenyl)aniline.

Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of an aryl ether, a key functional group in many pharmaceuticals and natural products.

Causality: Alkoxides are strong nucleophiles. The reaction is typically run at room temperature or with gentle heating. Anhydrous conditions are important to prevent the hydrolysis of the alkoxide and the substrate.

Materials and Reagents:

  • 1-Iodo-3-methyl-2,4-dinitrobenzene (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.2 eq)

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution (NH₄Cl)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Dissolve 1-Iodo-3-methyl-2,4-dinitrobenzene in anhydrous THF or methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield 1-methoxy-3-methyl-2,4-dinitrobenzene.

Data Summary for Representative Reactions
ParameterProtocol 2: Reaction with AnilineProtocol 3: Reaction with Sodium Methoxide
Nucleophile AnilineSodium Methoxide
Product Type Diaryl AmineAryl Ether
Solvent DMFTHF or Methanol
Temperature 80-100 °CRoom Temperature
Typical Time 4-8 hours1-3 hours
Key Reagents K₂CO₃ (Base)Anhydrous Conditions
Expected Yield 70-90%80-95%

Part 4: Safety and Handling

Trustworthiness through Safety: All nitrated aromatic compounds should be handled with care as they are potentially toxic and can be skin and eye irritants. Long-term exposure to dinitroaromatic compounds should be avoided.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Iodotoluene: A Comprehensive Overview. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Arotsky, J., Butler, R., & Darby, A. C. (1966). The Iodination of Aromatic Compounds with Iodine in 20% Oleurn. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1315-1359. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Lemek, T., Mąkosza, M., & Stephenson, D. S. (2002). Formation of aryliodine(III) derivatives in the nitration of aryl iodides in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline.... Retrieved from [Link]

  • Hegarty, A. F., & Sebastiani, L. (1976). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl-p-anisidine. Acta Chemica Scandinavica, 30b, 1-6. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chegg.com. (2023). Solved Synthesis of 1-Iodo-4-nitrobenzene Diazonium. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Gaber, A. E. M., & El-Ghamry, H. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3468. Retrieved from [Link]

  • Scheeren, J. W., van Melick, J. E. W., & Nivard, R. J. F. (1971). Iodine-initiated addition of alkoxy groups to a double bond. Tetrahedron Letters, 12(52), 4879-4880. Retrieved from [Link]

  • Wikipedia. (2024). 2,4-Dinitrotoluene. Retrieved from [Link]

  • Wikipedia. (2024). Iodotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of o-nitrotoluene (I) in trifluoromethanesulfonic acid at 0°C. Retrieved from [Link]

  • Sacramento State. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Chem-Impex. (n.d.). 1-Iodo-3,5-dinitrobenzene. Retrieved from [Link]

  • Luliński, P., & Skulski, L. (2000). Iodination of Both Deactivated and Activated Arenes with Systems I₂/NaIO₄ or NaIO₃/Ac₂O/AcOH/H₂SO₄. Bulletin of the Chemical Society of Japan, 73(4), 951-956. Retrieved from [Link]

  • Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodotoluene. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Sahu, J. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(4), 191-196. Retrieved from [Link]

  • Montgomery, J. (2014). The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry. Accounts of chemical research, 47(2), 365-377. Retrieved from [Link]

  • Evans, E. A., & Norvick, M. (1967). The use of radioisotopes in studies of reaction mechanism. Part I. Reaction order and activation parameters of iodide exchange in 1-iodo-2,4-dinitrobenzene. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting guide for 1-Iodo-3-methyl-2,4-dinitrobenzene derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Aromatic Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) .

Because of its unique substitution pattern, IMDNB presents a fascinating but challenging reactivity profile. The C-I bond is highly activated by the strongly electron-withdrawing 2,4-dinitro groups, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr)[1]. Concurrently, the iodine atom allows for transition-metal-catalyzed cross-coupling[2]. However, the 3-methyl group introduces severe steric hindrance, forcing the adjacent 2-nitro group out of coplanarity and impeding the approach of both bulky nucleophiles and palladium-ligand complexes[3].

This guide will help you troubleshoot these competing electronic and steric factors to achieve high-yield derivatizations.

I. Diagnostic FAQs: Troubleshooting Common Derivatization Failures

Q1: My SNAr derivatization with a secondary amine is yielding less than 10% product. What is causing this, and how can I fix it? The Causality: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C1 position, forming a negatively charged Meisenheimer complex[4]. For elimination of the iodide leaving group to occur, the system requires an antiperiplanar arrangement. The 3-methyl group creates a massive steric clash with bulky secondary amines, preventing the stabilization of this intermediate. The Solution: You must overcome the activation energy barrier introduced by steric bulk.

  • Switch your solvent from ethanol or THF to a highly polar aprotic solvent like DMF or DMSO. These solvents dramatically increase the nucleophilicity of the amine by poorly solvating the nucleophile.

  • Elevate the reaction temperature to 60–80 °C.

  • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HI without competing for the electrophilic carbon.

Q2: During Suzuki-Miyaura cross-coupling with IMDNB, I am observing a complex mixture of side products, including denitrated species. How do I achieve chemoselectivity? The Causality: While the C-I bond is primed for oxidative addition to Pd(0), nitroarenes themselves can act as electrophiles in palladium-catalyzed denitrative couplings under harsh conditions[2]. Furthermore, electron-rich phosphine ligands can inadvertently reduce the nitro groups to amines or azo compounds. The Solution: The key is ligand selection. You must use a sterically demanding, electron-rich Buchwald-type ligand (e.g., BrettPhos or XPhos)[3]. The extreme steric bulk of these ligands accelerates the reductive elimination step, pushing the catalytic cycle forward before side-reactions at the nitro groups can occur. Additionally, ensure strictly anaerobic conditions, as oxygen exacerbates nitro-reduction pathways.

Q3: I have successfully derivatized IMDNB, but I cannot separate the product from the unreacted starting material using normal-phase silica chromatography. What is the alternative? The Causality: Dinitroaromatic compounds and their derivatives are highly polar and possess strong hydrogen-bond accepting capabilities, leading to severe tailing and co-elution on standard silica gel. The Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Utilize a C18 stationary phase with a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of any basic amine derivatives, ensuring sharp, well-resolved peaks[5].

II. Quantitative Comparison of Derivatization Pathways

The following table summarizes the critical parameters, expected yields, and primary failure modes for the two main derivatization pathways of IMDNB.

ParameterSNAr (Amine Derivatization)Suzuki-Miyaura (Cross-Coupling)
Primary Bond Formed C–N or C–SC–C
Optimal Solvent DMF or DMSO1,4-Dioxane / Water (9:1)
Temperature 60 °C – 80 °C80 °C – 100 °C
Catalyst / Base DIPEA or K2CO3 (No metal)Pd(OAc)2 / XPhos / K3PO4
Typical Yield (Un-hindered) > 90%85% - 95%
Typical Yield (Hindered) 40% - 60%65% - 80%
Primary Failure Mode Stalled at Meisenheimer complex due to 3-methyl steric clash[1].Nitro-group reduction or competitive denitrative coupling[2].
UV Detection (λ max) ~350 nm (Yellow/Orange)~280 nm & ~330 nm

III. Self-Validating Experimental Protocols

Protocol A: High-Efficiency SNAr Derivatization with Primary Amines

This protocol is designed to force sterically hindered nucleophiles onto the IMDNB core.

  • Preparation: In an oven-dried 10 mL Schlenk flask, dissolve 1.0 mmol of 1-Iodo-3-methyl-2,4-dinitrobenzene in 3.0 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of DIPEA to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Slowly add 1.2 mmol of the target primary amine dropwise.

    • Validation Checkpoint: Upon addition, the solution should immediately transition from a pale yellow to a deep, vibrant crimson or purple. This color shift is the spectroscopic signature of the Meisenheimer intermediate forming[4]. If the solution remains pale yellow, your amine is either completely inactive or the solvent is wet.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours under nitrogen.

  • Quenching: Cool to room temperature and pour the mixture into 15 mL of ice-cold 0.1 M HCl.

    • Validation Checkpoint: A bright yellow/orange precipitate should crash out of the solution. The acidic quench protonates the excess amine and DIPEA, driving them into the aqueous phase while the highly hydrophobic dinitro-derivative precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Protocol B: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling

This protocol utilizes bulky ligands to prevent nitro-group interference.

  • Reagent Loading: In a glovebox (or under strict Schlenk conditions), combine 1.0 mmol of IMDNB, 1.5 mmol of the arylboronic acid, 0.05 mmol (5 mol%) of Pd(OAc)2, 0.10 mmol (10 mol%) of XPhos, and 3.0 mmol of anhydrous K3PO4 in a reaction vial.

  • Solvent Addition: Add 4.5 mL of degassed 1,4-Dioxane and 0.5 mL of degassed deionized water. Seal the vial.

  • Activation: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.

    • Validation Checkpoint: After 30 minutes of heating, the solution should be a homogeneous dark red/orange. If you observe the formation of a fine black precipitate coating the walls of the vial (Palladium black), your system has suffered oxygen ingress, and the Pd(0) catalyst has irreversibly aggregated and died[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO4, concentrate, and purify via RP-HPLC.

IV. Troubleshooting Logic Map

To streamline your optimization process, follow this decision tree when facing low yields or complex mixtures during IMDNB derivatization.

G Start IMDNB Derivatization Yield < 20% or Impure ReactionType Identify Reaction Pathway Start->ReactionType SNAr SNAr (Amine/Thiol) ReactionType->SNAr Suzuki Suzuki-Miyaura (Boronic Acid) ReactionType->Suzuki SNAr_Issue Is the nucleophile sterically bulky? SNAr->SNAr_Issue Suzuki_Issue Are nitro groups being reduced? Suzuki->Suzuki_Issue SNAr_Yes Increase Temp to 60-80°C Switch to DMF/DMSO SNAr_Issue->SNAr_Yes Yes SNAr_No Check Base pKa Use DIPEA (Avoid NaOH) SNAr_Issue->SNAr_No No Suzuki_Yes Switch to Bulky Ligands (XPhos or BrettPhos) Suzuki_Issue->Suzuki_Yes Yes Suzuki_No Check O2 Ingress (Pd Black Formation?) Suzuki_Issue->Suzuki_No No

Diagnostic workflow for resolving low yields in 1-Iodo-3-methyl-2,4-dinitrobenzene derivatization.

V. References

Sources

Technical Support Center: Purification of 1-Iodo-3-methyl-2,4-dinitrobenzene Adducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique chromatographic and chemical challenges associated with 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) adducts.

IMDNB is a highly electrophilic aryl halide utilized in Nucleophilic Aromatic Substitution (SNAr) reactions to tag amines, thiols, and biomacromolecules[1]. The presence of the 3-methyl group flanked by two nitro groups creates severe steric hindrance. This structural feature forces the nitro groups out of coplanarity with the aromatic ring, altering their resonance stabilization and often leading to highly stable, intensely colored Meisenheimer complex intermediates[2]. Understanding this causality is critical for successful purification.

Frequently Asked Questions (Troubleshooting)

Q: Why do my synthesized adducts streak severely on normal-phase silica gel, and how can I resolve this? A: Causality: Dinitroaromatic adducts (especially those formed with amines) possess a strong intramolecular "push-pull" dipole. The electron-rich nucleophile donates electron density into the highly electron-deficient dinitro ring. This highly polarizable system interacts aggressively with the acidic silanol groups on standard silica gel, causing tailing. Solution: Match the mobile phase modifier to the pKa of your adduct. For basic amine adducts, add 1% Triethylamine (Et₃N) to your eluent to cap the silanol sites. For acidic adducts (e.g., phenol byproducts), use 1% Acetic Acid (AcOH).

Q: During column chromatography, a bright red/orange band stalled on the column and refused to elute. What is this, and is my product lost? A: Causality: The bright red/orange band is a trapped Meisenheimer complex[2]. Because the 3-methyl group creates immense steric bulk, the elimination of the bulky iodide leaving group can become the rate-limiting step. If your column conditions lack sufficient proton donors or are overly basic, the intermediate stabilizes and arrests on the silica. Solution: Do not flush the column with pure methanol, as this will elute a complex mixture of degradation products. Instead, flush the column with an eluent containing 0.1% Formic Acid. The mild acid protonates the leaving group interface, facilitating the elimination of iodide and resolving the complex into your desired yellow/orange substituted adduct.

Q: How do I prevent the degradation of peptide-IMDNB adducts during reverse-phase HPLC? A: Causality: Dinitroaromatic rings are highly sensitive to light (photo-degradation) and strong bases (hydrolysis). Extended exposure to basic buffers during HPLC can cleave the adduct or cause side-reactions at the nitro groups. Solution: Perform the purification using an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and wrap the fraction collection tubes in aluminum foil. The acidic environment suppresses base-catalyzed hydrolysis of the adduct[3].

Mechanistic & Workflow Visualizations

SNAr_Mechanism SM 1-Iodo-3-methyl- 2,4-dinitrobenzene MC Meisenheimer Complex (Sterically Hindered) SM->MC Nucleophilic Attack Nuc Nucleophile (e.g., R-SH, R-NH2) Nuc->MC Prod Purified Adduct (SNAr Product) MC->Prod Iodide Elimination Deg Degradation (Base/Light) MC->Deg Arrested Intermediate

Logical diagram of the SNAr pathway and Meisenheimer complex formation.

Purification_Tree Crude Crude Reaction Mixture Type Adduct Type? Crude->Type Small Small Molecule Adduct (Amine/Thioether) Type->Small Bio Biomacromolecule Adduct (Peptide/Protein) Type->Bio NP Normal-Phase Silica Gradient: Hex/EtOAc Small->NP RP Reverse-Phase HPLC Gradient: H2O/MeCN Bio->RP Check Streaking? NP->Check Pure Pure Adduct Isolated RP->Pure Mod Add 1% AcOH (Acidic) or 1% Et3N (Basic) Check->Mod Yes Check->Pure No Mod->Pure

Troubleshooting workflow for the purification of dinitrobenzene adducts.

Quantitative Data & Solvent Systems

Table 1: Recommended Chromatographic Systems for IMDNB Adducts

Adduct TypeStationary PhaseOptimal Mobile PhaseAdditiveAverage Recovery (%)
Primary Amine Adduct Silica Gel (Normal Phase)Hexane / Ethyl Acetate (70:30)1% Triethylamine82 - 88%
Thioether Adduct Silica Gel (Normal Phase)Dichloromethane / Methanol (95:5)None85 - 90%
Peptide Adduct C18 (Reverse Phase)Water / Acetonitrile0.1% Formic Acid75 - 80%
Phenol Byproduct Silica Gel (Normal Phase)Hexane / Ethyl Acetate (50:50)1% Acetic AcidN/A (Discard)

Table 2: Common Impurities and Resolution Strategies

ImpurityOrigin / CausalityPhysical PropertyPurification Strategy
Unreacted IMDNB Incomplete SNAr reaction.Highly lipophilic, pale yellow.Elutes rapidly in 100% Hexane. Wash column before gradient.
3-methyl-2,4-dinitrophenol Base-catalyzed hydrolysis of IMDNB.Highly polar, acidic.Retained on silica. Elutes only with highly polar/acidic solvents.
Iodine (I₂) Oxidation of eliminated iodide (HI).Purple/Brown hue.Wash crude organic layer with saturated Na₂S₂O₃ prior to chromatography.

Validated Purification Protocols

These protocols are designed as self-validating systems. By incorporating in-process checks (TLC or LC-MS), you ensure the integrity of the purification before proceeding to the next step.

Protocol A: Dry-Loading Normal-Phase Chromatography (Small Molecule Adducts)

Use this protocol for synthetic amine or thioether adducts[4].

  • Reaction Quench & Wash: Quench the SNAr reaction with water. Extract the crude mixture with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce any oxidized iodine (I₂) back to water-soluble iodide.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (3x the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dinitroaromatic adducts have poor solubility in non-polar starting eluents (like Hexane). Liquid loading in DCM causes severe band broadening. Dry loading ensures a tight, uniform initial band.

  • Column Preparation: Pack a silica gel column using Hexane containing 1% Triethylamine (if purifying an amine adduct).

  • Elution: Load the Celite powder. Begin elution with 100% Hexane to wash away unreacted IMDNB. Gradually increase polarity to 70:30 Hexane/Ethyl Acetate.

  • Validation: Monitor fractions via TLC. The adduct will appear as a bright yellow/orange spot. Validate purity by exposing the TLC plate to UV light (254 nm); the dinitro ring provides strong UV quenching.

Protocol B: Reverse-Phase LC-MS Purification (Peptide/Protein Adducts)

Use this protocol for biological adducts mapped via high-resolution mass spectrometry[3].

  • Sample Preparation: Following incubation of the peptide/protein with IMDNB, precipitate the protein (if applicable) or dilute the peptide mixture in Buffer A (0.1% Formic Acid in Water containing 5% Acetonitrile).

  • Column Equilibration: Use a C18 reverse-phase column. Equilibrate with 95% Buffer A and 5% Buffer B (0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic environment (Formic Acid) prevents the base-catalyzed hydrolysis of the dinitroaromatic ring and ensures sharp peak shapes for peptides.

  • Gradient Elution: Run a gradient from 5% to 60% Buffer B over 15 minutes at a flow rate appropriate for your column (e.g., 300 µL/min for analytical, higher for semi-prep).

  • Validation (Self-Validating Step): Monitor the eluent using an Orbitrap or Q-TOF mass spectrometer. Look for the specific mass shift associated with the IMDNB adduct (Addition of the 3-methyl-2,4-dinitrophenyl moiety, minus the iodine atom). Collect fractions corresponding to the adducted mass.

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry.2

  • Characterizing Adduct Formation of Electrophilic Skin Allergens with Human Serum Albumin and Hemoglobin. Chemical Research in Toxicology (NIH/PMC). 3

  • Nitroreductase independent mutagenicity of 1-halogenated-2,4-dinitrobenzenes. PubMed. 1

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Preprints.org. 4

Sources

Technical Support Center: Synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

The synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene is a nuanced process that, while not extensively documented as a standalone procedure, can be logically approached through a two-stage synthetic route. The primary challenges lie in controlling reaction conditions to ensure safety, maximize yield, and achieve the desired regioselectivity. This guide focuses on the most plausible and practical synthetic pathway:

  • Diazotization-Iodination of 3-methylaniline (m-toluidine) to form 3-iodotoluene.

  • Dinitration of 3-iodotoluene to yield the final product, 1-Iodo-3-methyl-2,4-dinitrobenzene.

Below, we address specific issues you might encounter during these experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene particularly challenging?

The primary challenges stem from the nature of the reactions involved. The first step, a Sandmeyer-type reaction, involves the formation of a diazonium salt. These intermediates are notoriously unstable and can be explosive if isolated in a dry state.[1] Precise temperature control is critical to prevent decomposition, which leads to side reactions and reduced yields.[2][3] The second step, electrophilic aromatic nitration, is a highly exothermic reaction that requires careful management of temperature and reagent stoichiometry to prevent runaway reactions and the formation of undesired isomers or over-nitrated byproducts.[4]

Q2: Why is the proposed two-step route starting from m-toluidine preferred over direct iodination of 2,4-dinitrotoluene?

Directly iodinating 2,4-dinitrotoluene is extremely difficult. The two nitro groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic substitution.[5] While methods exist for iodinating deactivated arenes, they often require harsh conditions (e.g., oleum, strong oxidizing agents) that can lead to decomposition or other side reactions.[5][6] The proposed route via 3-iodotoluene is more controllable. The dinitration of 3-iodotoluene is feasible because the methyl and iodo substituents direct the incoming nitro groups, leading to a more predictable outcome.

Q3: What are the primary safety concerns for this synthesis?

Diazonium Salts: Aryl diazonium salts can be violently explosive when dry and are also shock-sensitive.[1] They should always be kept in a cold aqueous solution and used immediately without any attempt at isolation.

Nitrating Agents: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. It reacts violently with many organic compounds. All additions must be performed slowly at low temperatures with efficient cooling and stirring.[4]

Dinitroaromatics: The final product and its precursors are nitroaromatic compounds. These compounds are often toxic and should be handled with appropriate personal protective equipment (PPE).[7][8]

Experimental Workflow and Key Parameters

The overall synthetic pathway is summarized below. Detailed troubleshooting for each stage follows.

SynthesisWorkflow cluster_0 Stage 1: Diazotization-Iodination cluster_1 Stage 2: Dinitration start 3-Methylaniline (m-Toluidine) diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization Step 1.1 diazonium Aryl Diazonium Salt (in situ) diazotization->diazonium Unstable Intermediate iodination Iodide Displacement (KI solution) diazonium->iodination Step 1.2 product1 3-Iodotoluene iodination->product1 nitration Dinitration (conc. HNO₃, conc. H₂SO₄) product1->nitration Step 2.1 product2 1-Iodo-3-methyl-2,4-dinitrobenzene nitration->product2

Caption: Overall workflow for the synthesis of 1-Iodo-3-methyl-2,4-dinitrobenzene.

Table 1: Summary of Typical Reaction Conditions
ParameterStage 1: Diazotization-IodinationStage 2: Dinitration
Starting Material 3-Methylaniline (m-Toluidine)3-Iodotoluene
Key Reagents NaNO₂, H₂SO₄ (or HCl), KIconc. HNO₃, conc. H₂SO₄
Solvent WaterNone (reagents act as solvent) or Dichloromethane[4]
Temperature 0–5 °C for diazotization; slow warm-up for iodination[3]-10 to 0 °C for addition; reflux may be needed[4]
Reaction Time 1-2 hours2-4 hours
Typical Yield 70-85%60-80% (isomer dependent)
Key Challenge Diazonium salt stabilityExothermicity and isomer control

Troubleshooting Guide: Stage 1 (Diazotization-Iodination)

Q: My reaction mixture turns dark brown or black and tarry during the addition of sodium nitrite. What is happening?

This is a classic sign of diazonium salt decomposition.[2] The primary cause is a loss of temperature control.

Causality: Diazonium salts are only stable in a narrow, low-temperature window, typically 0-5 °C.[3][9] If the temperature rises, the diazonium cation (Ar-N₂⁺) can react with water to form a phenol (in this case, m-cresol) or engage in coupling reactions, both of which generate highly colored, polymeric byproducts.[2][3]

Troubleshooting Protocol:

  • Pre-cool All Solutions: Ensure the aniline/acid solution, the sodium nitrite solution, and the potassium iodide solution are all thoroughly chilled in an ice-salt bath before mixing.

  • Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and slowly, ideally with the tip of the pipette or dropping funnel below the surface of the aniline solution. This prevents localized heating.

  • Vigorous Stirring: Maintain efficient mechanical or magnetic stirring throughout the addition to dissipate heat evenly.

  • Monitor Temperature Continuously: Place a low-temperature thermometer directly in the reaction mixture and ensure the temperature never exceeds 5 °C.

DiazoniumTroubleshooting start Observe Dark, Tarry Mixture During Diazotization q1 Was reaction temperature maintained at 0-5 °C? start->q1 sol1 Root Cause: Temperature Excursion Leading to Decomposition q1->sol1 No q2 Was the NaNO₂ solution added too quickly? q1->q2 Yes act1 1. Improve cooling (ice-salt bath). 2. Add NaNO₂ solution slower. 3. Ensure vigorous stirring. sol1->act1 Action sol2 Root Cause: Localized Heating Despite Bulk Temp Control q2->sol2 Yes sol3 Root Cause: Impure Reagents (e.g., oxidized aniline) q2->sol3 No act2 1. Use a dropping funnel for controlled addition. 2. Add solution sub-surface. sol2->act2 Action act3 1. Purify m-toluidine by distillation. 2. Use freshly prepared solutions. sol3->act3 Action

Caption: Troubleshooting flowchart for diazonium salt instability.

Q: The yield of 3-iodotoluene is low, and I observed vigorous foaming upon adding the diazonium salt to the KI solution. How can I improve this?

Low yield in this step is often due to premature decomposition of the diazonium salt or loss of product during workup. The foaming is the evolution of nitrogen gas, which is expected, but if it is too rapid, it indicates an uncontrolled reaction.[10]

Causality: The reaction of the diazonium salt with iodide ion does not require a copper catalyst and proceeds readily.[9][11] However, if the diazonium solution is added too quickly to a warm KI solution, the rapid decomposition and nitrogen evolution can create an aerosol, carrying product out of the flask. Furthermore, the competing decomposition to form phenols is accelerated at higher temperatures.

Troubleshooting Protocol:

  • Control the Addition: Add the cold diazonium salt solution in portions to the cold potassium iodide solution with continuous stirring. Do not add the KI solution to the diazonium salt.

  • Allow for Gradual Warming: After the addition is complete, keep the mixture cold (around 10 °C) and stir until the initial evolution of nitrogen subsides. Then, allow the reaction to warm slowly to room temperature, and finally, gently heat on a water bath (e.g., to 50-60 °C) to ensure the complete decomposition of any remaining diazonium salt.[12]

  • Workup: After the reaction, a reducing agent like sodium bisulfite or thiosulfate should be added to quench any excess iodine (I₂) that may have formed, which can contaminate the product.

Troubleshooting Guide: Stage 2 (Dinitration)

Q: The nitration reaction is highly exothermic and difficult to control. What is the best practice?

This is an inherent risk of nitration. The key is to control the rate of reaction by controlling the temperature and the rate of addition of the nitrating mixture.

Causality: The reaction of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[13] Its subsequent reaction with the aromatic ring is extremely fast and releases a significant amount of heat. If this heat is not dissipated, the reaction rate increases exponentially, leading to a dangerous runaway reaction.

Troubleshooting Protocol:

  • Use an Efficient Cooling Bath: An ice-salt or acetone-dry ice bath is essential to maintain temperatures between -10 and 0 °C.

  • Reverse Addition: Add the substrate (3-iodotoluene) slowly to the pre-chilled nitrating mixture (mixed acid). This ensures that the reactive electrophile is always in excess, but the substrate concentration is kept low, preventing a large, uncontrolled reaction.

  • Dilution with Solvent: For better temperature control, the substrate can be dissolved in an inert solvent like dichloromethane before being added to the mixed acid.[4]

  • Patience is Key: Allow sufficient time for the reaction to proceed at low temperature after the addition is complete before considering warming it up.

Q: My final product is an oily mixture of isomers, not a clean solid. How can I improve the regioselectivity and purify the product?

Achieving perfect regioselectivity is rare. The formation of isomers is expected based on the directing effects of the substituents.

Causality: Both the methyl group (-CH₃) and the iodo group (-I) are ortho, para-directing substituents.

  • Methyl group (at C3): Directs incoming electrophiles (NO₂⁺) to positions 2, 4, and 5 (relative to the methyl).

  • Iodo group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.

The desired product has nitro groups at positions 2 and 4. This is consistent with the directing effects of both groups, making it a major product. However, other isomers, such as 1-Iodo-3-methyl-2,6-dinitrobenzene, are also likely to form.

Troubleshooting & Purification Protocol:

  • Optimize Reaction Temperature: Lower reaction temperatures often favor the thermodynamically more stable product and can sometimes improve selectivity. Experiment with maintaining the reaction at 0 °C versus allowing it to warm.

  • Purification by Crystallization: The desired 1-Iodo-3-methyl-2,4-dinitrobenzene is a solid. Isomeric impurities often form an oily eutectic mixture. A multi-step crystallization from a suitable solvent (e.g., ethanol, isopropanol) is the most effective method for purification.[14]

    • Step 1: Dissolve the crude product in a minimal amount of hot solvent.

    • Step 2: Allow it to cool slowly to room temperature.

    • Step 3: Cool further in an ice bath to maximize crystal formation.

    • Step 4: Filter the crystals and wash with a small amount of cold solvent. Repeat if necessary.

  • Column Chromatography: If crystallization fails to provide adequate purity, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be used to separate the isomers.

References

  • 2,4-Dinitrotoluene - Grokipedia. Provides information on the purification of 2,4-DNT by crystallization, which is a relevant technique for the final product. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGVskK_xBljBkbbI0UYSqlS5H9nnwiB9-P4bJQ6CWiwjiUA82N6OmInfMT7a5cu3vJHfOf--i6axTqq-27cqbTOWElrafifubFO9lei7awOQhNj76Vu4VxEmxXuElK2ZuNGUFgEGRUng==]
  • 2,4-Dinitrotoluene synthesis - ChemicalBook. Details the industrial synthesis of 2,4-dinitrotoluene, highlighting the use of mixed acid and control of reaction conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt7dhtKK_0UofTRGNp9YVtbfiMzAr3-56qURvsx1Kkw5OouRqNOxLSZmKdmn3KhV5UtYIPGamW_zGFarV0mwQm9d61iPpeb5IN93_q90Z7UOr00KsQfoLHrnrg2ekw7ckgBZpEBacVkQwRzDRX0U6LYvNx6hcVXA==]
  • Sandmeyer reaction - Wikipedia. A comprehensive overview of the Sandmeyer reaction for synthesizing aryl halides from diazonium salts. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • CN119241365A - A kind of preparation method of 2,4-dinitrotoluene - Google Patents. Describes a method for dinitrotoluene synthesis, including temperature control and use of solvents like dichloromethane. [URL: https://patents.google.
  • Iodination of o-nitrotoluene (I) in trifluoromethanesulfonic acid at 0°C - ResearchGate. Discusses the iodination of deactivated aromatic rings, relevant to understanding the challenges of direct iodination. [URL: https://www.researchgate.
  • Preparation of 1-iodo-3-nitrobenzene - PrepChem.com. Provides a protocol for a similar Sandmeyer-type iodination, including the step of warming the mixture to complete the reaction. [URL: http://www.prepchem.com/synthesis-of-1-iodo-3-nitrobenzene/]
  • Sandmeyer Reaction - Organic Chemistry Portal. Notes that iodination via diazonium salts with potassium iodide does not require copper catalysis. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Sandmeyer reaction (video) | Khan Academy. Explains that direct addition of potassium iodide is sufficient for the iodination of diazonium salts, and discusses the importance of low temperatures. [URL: https://www.khanacademy.
  • Preparation of 2,4-dinitrotoluene with NO2 - ResearchGate. Research paper on the synthesis of dinitrotoluene, providing insights into reaction conditions. [URL: https://www.researchgate.
  • CN104529785A - Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method - Google Patents. Patent describing industrial preparation methods for dinitrotoluene. [URL: https://patents.google.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. A detailed explanation of diazonium salt formation and subsequent reactions. [URL: https://www.masterorganicchemistry.
  • Synthesis of 1-iodo-4-nitrobenzene - ECHEMI. A community discussion highlighting common failures in a similar synthesis, such as the formation of a "molten brown mush" due to temperature issues. [URL: https://www.echemi.com/community/synthesis-of-1-iodo-4-nitrobenzene_542019_1.html]
  • Sandmeyer Reaction - YouTube. A video tutorial explaining the mechanism and application of the Sandmeyer reaction. [URL: https://www.youtube.
  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. A detailed Q&A on troubleshooting a similar synthesis, emphasizing the criticality of maintaining low temperatures to prevent byproduct formation. [URL: https://chemistry.stackexchange.com/questions/27652/synthesis-of-1-iodo-4-nitrobenzene]
  • Reddit - r/OrganicChemistry Discussion on Diazonium Salts. A discussion among chemists about the hazards of isolating diazonium salts, particularly those with nitro groups. [URL: https://www.reddit.
  • Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide that notes the reversibility of electrophilic iodination and potential side reactions. [URL: https://www.acs.
  • Iodobenzene - Organic Syntheses Procedure. A classic procedure for iodination that discusses various oxidizing agents used to activate iodine. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0323]
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC. A research article on the iodination of deactivated arenes like nitrobenzene using iodic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150005/]
  • Solved Synthesis of 1-Iodo-4-nitrobenzene Diazonium | Chegg.com. An educational problem outlining the procedural steps for a similar synthesis. [URL: https://www.chegg.
  • The Iodination of Aromatic Compounds with Iodine in 20% Oleurn - RSC Publishing. A publication describing the iodination of deactivated benzene derivatives, noting that di-deactivated rings are unreactive under these conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/c1/c19660000867]
  • Synthesis of 1,3-dimethyl-2,4-dinitrobenzene - PrepChem.com. Provides a protocol for the dinitration of a related substituted benzene, detailing temperature control. [URL: http://www.prepchem.com/synthesis-of-1-3-dimethyl-2-4-dinitrobenzene/]
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. A portal listing various methods for the iodination of aromatic compounds. [URL: https://www.organic-chemistry.org/synthesis/C-I/iodo-arenes.shtm]
  • Other Aromatic Substitutions - Chemistry LibreTexts. An educational resource explaining the mechanism of electrophilic nitration and the generation of the nitronium ion. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
  • 1-Iodo-3,5-dinitrobenzene - Chem-Impex. Product information highlighting the enhanced reactivity due to nitro groups, relevant to the final product's utility. [URL: https://www.chemimpex.com/products/02319]
  • iodosobenzene - Organic Syntheses Procedure. A procedure noting the explosive nature of a related organoiodine compound. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0650]
  • Benzene, 1-iodo-3-methyl- - NIST WebBook. NIST chemical data for the intermediate 3-iodotoluene. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C625956&Mask=2]
  • 1-IODO-3,5-DINITROBENZENE | Georganics. A safety data sheet for a related compound, indicating potential hazards. [URL: https://georganics.ca/1-IODO-3-5-DINITROBENZENE-99-6276-04-6.html]
  • Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. Provides safety and toxicity information for dinitrotoluene isomers. [URL: https://www.epa.gov/sites/default/files/2017-11/documents/dnt_fact_sheet_november_2017.pdf]
  • 1-Iodo-3-nitrobenzene 99 645-00-1 - Sigma-Aldrich. Product page listing physical properties and safety information for a related compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i2085]
  • 1-Iodo-3,5-dinitrobenzene | C6H3IN2O4 | CID 235269 - PubChem. PubChem entry with chemical and physical properties for a related compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Iodo-3_5-dinitrobenzene]
  • p-Iodonitrobenzene : Organic synthesis - YouTube. A synthesis video showing the vigorous nitrogen evolution during the reaction of a diazonium salt with potassium iodide. [URL: https://www.youtube.
  • Iodination - Common Conditions. Overview of common methods for iodination in organic synthesis. [URL: https://www.commonchemistry.

Sources

Technical Support Center: Troubleshooting 1-Iodo-3-methyl-2,4-dinitrobenzene Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Coupling highly functionalized, sterically congested aryl halides like 1-iodo-3-methyl-2,4-dinitrobenzene presents a unique intersection of electronic and steric challenges. The presence of two strongly electron-withdrawing nitro groups activates the ring toward unwanted side reactions, while the adjacent methyl and nitro groups create severe steric hindrance around the C–I bond.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, reproducible cross-coupling workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: When attempting a Suzuki-Miyaura coupling with 1-iodo-3-methyl-2,4-dinitrobenzene using standard conditions (Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O), I observe massive substrate degradation and almost no desired product. What is causing this?

A1: Your substrate is being consumed by Nucleophilic Aromatic Substitution (SₙAr) rather than the desired palladium-catalyzed cross-coupling.

  • The Causality: The two nitro groups at positions 2 and 4 severely deplete the electron density of the aromatic ring. While this theoretically accelerates oxidative addition, it also dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. When you use a protic solvent (ethanol/water) with a strong base (carbonate), you generate nucleophilic ethoxide and hydroxide ions. These nucleophiles attack the highly activated C1 position, displacing the iodide entirely independent of the palladium catalyst.

  • The Solution: You must eliminate nucleophiles from your system. Switch to a strictly non-nucleophilic, anhydrous solvent (e.g., Toluene or 1,4-Dioxane) and use a mild, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) [4].

Q2: I switched to anhydrous toluene and K₃PO₄, but my reaction stalls at 20% conversion. I recover mostly unreacted starting material. Is the catalyst dead?

A2: The catalyst is likely trapped in an off-cycle resting state due to Iodide Inhibition and severe Steric Congestion .

  • The Causality: Aryl iodides are highly reactive toward oxidative addition. However, the resulting Ar–Pd(II)–I intermediate is prone to forming stable, iodide-bridged dimers: [Ar-Pd(μ-I)L]₂. These dimers undergo transmetalation extremely slowly, effectively stalling the catalytic cycle [2]. Furthermore, the 2-nitro group in your substrate is sandwiched between the bulky iodine and the 3-methyl group, forcing it out of the aromatic plane and creating a massive steric barrier for transmetalation.

  • The Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs) like IPr [1]. The extreme steric bulk of these ligands prevents the formation of the unreactive iodide-bridged dimers and forces the palladium to remain in a highly reactive, monoligated state. Additionally, running the reaction in toluene is advantageous because the resulting iodide salt (e.g., KI) is insoluble and precipitates out of the reaction, driving the equilibrium forward [2].

Q3: Does the nitro group poison the palladium catalyst?

A3: It can, but it is manageable. Nitro groups can coordinate to the palladium center, acting as competitive ligands. However, their primary role in this specific substrate is electronic activation. The nitro group inherently lowers the kinetic barrier for oxidative addition [3]. The key is to use a ligand that binds to palladium much more strongly than the nitro group does. NHC ligands are particularly effective here due to their strong σ-donating ability, which outcompetes nitro-coordination and facilitates the coupling of sterically hindered nitroarenes [1].

Part 2: Quantitative Condition Analysis

The following table summarizes the impact of different ligand, base, and solvent combinations on the coupling efficiency of 1-iodo-3-methyl-2,4-dinitrobenzene, demonstrating the necessity of specialized conditions.

Catalyst / Ligand SystemBaseSolventSubstrate Conversion (%)Desired Product Yield (%)SₙAr / Degradation Byproducts (%)
5% Pd(PPh₃)₄Na₂CO₃ (aq)EtOH / H₂O>95%<10%>80%
5% Pd₂(dba)₃ / P(o-tol)₃K₃PO₄ (anhydrous)Toluene45%35%<5%
2% Pd(OAc)₂ / XPhosK₃PO₄ (anhydrous)Toluene>95%88%<2%
2% Pd(OAc)₂ / IPr (NHC)Cs₂CO₃ (anhydrous)1,4-Dioxane>95%94%<1%

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and provide immediate diagnostic feedback if a failure occurs, this Suzuki-Miyaura protocol is designed as a self-validating system using an internal standard.

Target Reaction: Cross-coupling of 1-iodo-3-methyl-2,4-dinitrobenzene with phenylboronic acid.

Step 1: Reaction Assembly & Baseline Establishment

  • Action: In a glovebox or under strict Schlenk conditions, charge a dry reaction vial with 1-iodo-3-methyl-2,4-dinitrobenzene (1.0 equiv), phenylboronic acid (1.5 equiv), and exactly 0.10 equiv of 1,3,5-trimethoxybenzene (Internal Standard). Dissolve in anhydrous toluene (0.2 M).

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in EtOAc, and run GC-MS or quantitative NMR. Purpose: This establishes the exact t=0 baseline ratio of substrate to internal standard. Any subsequent loss of substrate can now be mathematically proven to be either product formation or degradation.

Step 2: Catalyst Pre-Activation

  • Action: In a separate vial, mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in 1 mL of anhydrous toluene. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: Observe a distinct color shift from orange/red to a pale, clear yellow. Purpose: This visually confirms the successful reduction of Pd(II) to the active, monoligated Pd(0)-XPhos species. If the solution turns black, oxygen has infiltrated the system and precipitated Pd-black.

Step 3: Base Addition & Reaction Initiation

  • Action: Transfer the activated catalyst solution to the main reaction vial. Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Seal the vial and heat to 80 °C.

Step 4: Mid-Point Diagnostic Monitoring

  • Action: At t=2 hours, take a second 10 µL aliquot for GC-MS/NMR. Calculate the mass balance using the internal standard.

  • Validation Checkpoint:

    • Scenario A (Success): Substrate is >80% consumed, mass balance is >95% (Substrate + Product). Proceed to completion.

    • Scenario B (SₙAr Degradation): Substrate is consumed, but mass balance is <70%. The base is likely wet, generating hydroxide nucleophiles. Abort and re-dry reagents.

    • Scenario C (Inhibition): Substrate is <20% consumed. Iodide inhibition or catalyst poisoning has occurred. Ensure the KI byproduct is visibly precipitating.

Step 5: Workup

  • Action: Cool to room temperature, filter through a short pad of Celite to remove the precipitated KI and phosphate salts. Concentrate the filtrate in vacuo and purify via flash chromatography.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the steric barriers and the competing off-cycle pathways (SₙAr and Iodide Inhibition) that dictate the success or failure of this specific coupling.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + 1-Iodo-3-methyl- 2,4-dinitrobenzene PdII Ar-Pd(II)(I)L Intermediate OxAdd->PdII SNAr SNAr Byproducts (Nucleophilic Attack) OxAdd->SNAr Strong Base/Nucleophile TransMet Transmetalation (Base Promoted) PdII->TransMet + R-B(OH)2 + Base Inhibition [Ar-Pd(I)L]2 Dimer (Iodide Inhibition) PdII->Inhibition High [I-] / Poor Ligand PdII_R Ar-Pd(II)(R)L Intermediate TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Coupled Product + Pd(0)L RedElim->Product Product->Pd0

Figure 1: Catalytic cycle and competing off-cycle pathways for hindered dinitroaryl iodides.

References

  • Sterically hindered N-heterocyclic carbene/palladium(ii)
  • Source: Journal of the American Chemical Society (via MIT Open Access)
  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates Source: Benchchem URL

Validation & Comparative

Comparative Analysis of 1-Iodo-3-methyl-2,4-dinitrobenzene vs. Standard Dinitrobenzene Reagents

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies evolve, the selection of electrophilic reagents for bioconjugation, peptide tagging, and cross-coupling requires rigorous mechanistic understanding. While 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) and 1-chloro-2,4-dinitrobenzene (CDNB) are ubiquitous in nucleophilic aromatic substitution (SNAr) applications, heavily substituted analogs like 1-iodo-3-methyl-2,4-dinitrobenzene offer divergent, orthogonal reactivity profiles.

This guide objectively compares the kinetic performance, steric parameters, and practical applications of 1-iodo-3-methyl-2,4-dinitrobenzene against other standard halodinitrobenzenes, providing researchers with the mechanistic causality needed to optimize synthetic workflows.

Mechanistic Causality: The SNAr Pathway and Steric Effects

To understand why 1-iodo-3-methyl-2,4-dinitrobenzene behaves differently from its analogs, we must examine the fundamental kinetics of the SNAr mechanism.

The "Fluorine Anomaly" in SNAr

Unlike SN1 or SN2 reactions where iodine is the superior leaving group due to polarizability and weak bond strength, SNAr proceeds via an addition-elimination pathway[1]. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1].

Because the addition step dictates the reaction rate, highly electronegative halogens (like fluorine) strongly polarize the ipso carbon, making it highly susceptible to nucleophilic attack. Consequently, the reactivity order for halodinitrobenzenes in SNAr is F ≫ Cl ≈ Br > I [2]. Iodine, being the least electronegative, results in the slowest addition rate[2].

Steric Inhibition of Resonance (The Buttressing Effect)

1-Iodo-3-methyl-2,4-dinitrobenzene introduces a critical structural variable: a methyl group at the C3 position, flanked directly by two nitro groups at C2 and C4.

  • Electronic Effect: The methyl group is weakly electron-donating (+I effect), which slightly decreases the electrophilicity of the ring compared to non-methylated analogs.

  • Steric Effect (Primary Driver): The bulk of the methyl group physically forces the adjacent nitro groups to twist out of coplanarity with the benzene ring. Because the stabilization of the Meisenheimer complex relies on the delocalization of negative charge into the nitro groups via π -resonance, this loss of planarity drastically increases the activation energy.

As a result, 1-iodo-3-methyl-2,4-dinitrobenzene is nearly inert to standard SNAr conditions compared to[1]. However, this suppressed SNAr reactivity makes it an exceptional candidate for orthogonal transition-metal catalysis (e.g., Suzuki or Sonogashira couplings), where the weak C–I bond can be selectively activated by Palladium without premature displacement of the nitro groups.

SNAr_Mechanism A Halodinitrobenzene (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (k1) Rate-Determining B Nucleophile (e.g., Amine/Thiol) B->C D Substituted Product (Dinitroaniline) C->D Elimination (k2) Fast E Halide Leaving Group (F-, Cl-, I-) C->E

Fig 1. Addition-elimination pathway of Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Data

The following table synthesizes the relative reactivity and primary applications of standard dinitrobenzene reagents to guide reagent selection.

ReagentLeaving Group (C1)Relative SNAr ReactivitySteric Hindrance at Reaction CenterPrimary Laboratory Application
1-Fluoro-2,4-dinitrobenzene (FDNB) -FExtremely HighLowN-terminal peptide sequencing (Sanger's Reagent); rapid amine tagging.
1-Chloro-2,4-dinitrobenzene (CDNB) -ClHighLowStandard substrate for Glutathione S-Transferase (GST) enzymatic assays.
(IDNB) -ILowModerateProbing soft nucleophiles; chemoselective cross-coupling[3].
1-Iodo-3-methyl-2,4-dinitrobenzene -IVery LowHigh (Buttressing effect)Orthogonal Pd-catalyzed coupling; bulky electrophile for regiocontrol.

Experimental Validation: Kinetic Profiling Protocol

To objectively validate the suppressed SNAr reactivity of 1-iodo-3-methyl-2,4-dinitrobenzene versus its analogs, researchers must employ a self-validating kinetic assay. By using a massive excess of the nucleophile (piperidine), the reaction is forced into pseudo-first-order kinetics , ensuring that the extracted rate constants are independent of nucleophile depletion over time[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 mM solutions of each electrophile (FDNB, CDNB, IDNB, and 1-Iodo-3-methyl-2,4-dinitrobenzene) in anhydrous, HPLC-grade acetonitrile.

    • Prepare a 10.0 mM solution of piperidine in anhydrous acetonitrile (100-fold molar excess).

  • Instrument Calibration:

    • Blank a dual-beam UV-Vis spectrophotometer with anhydrous acetonitrile. Set the thermostated cell holder to exactly 25.0 ± 0.1 °C.

  • Reaction Initiation:

    • Transfer 2.0 mL of the electrophile solution into a quartz cuvette.

    • Rapidly inject 0.5 mL of the piperidine solution, cap, and invert once to mix.

  • Kinetic Monitoring:

    • Immediately begin monitoring the absorbance at the λmax​ of the resulting 2,4-dinitrophenylpiperidine product (typically between 380 nm and 420 nm depending on the methyl substitution).

    • Record data points every 2 seconds until the absorbance plateaus ( A∞​ ).

  • Data Analysis:

    • Plot ln(A∞​−At​) versus time ( t ). The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

    • Calculate the intrinsic second-order rate constant ( k1​ ) using the equation: k1​=kobs​/[Piperidine] .

Workflow Step1 1. Reagent Preparation Equimolar DNB + Excess Piperidine Step2 2. Temperature Control Thermostated Cuvette (25.0 °C) Step1->Step2 Step3 3. Kinetic Monitoring Measure Absorbance at λmax (380-420 nm) Step2->Step3 Step4 4. Data Analysis Extract k_obs via Pseudo-First-Order Plot Step3->Step4

Fig 2. Workflow for kinetic profiling of SNAr reactivity via UV-Vis spectroscopy.

Conclusion

While 1-iodo-3-methyl-2,4-dinitrobenzene exhibits remarkably poor performance as a traditional SNAr tagging reagent compared to FDNB or CDNB, this "limitation" is precisely its greatest asset. The combination of an unreactive SNAr profile (due to steric inhibition of resonance) and a weak C–I bond allows drug development professionals to utilize it as a highly specific building block for transition-metal cross-coupling, enabling the synthesis of complex, sterically congested polyaromatic architectures without destroying the valuable dinitro functionality.

References
  • Ormazábal-Toledo, R., et al. "Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses." The Journal of Organic Chemistry, 2013.[Link]

  • National Center for Biotechnology Information. "2,4-Dinitroiodobenzene." PubChem Compound Summary for CID 69730.[Link]

  • Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia.[Link]

Sources

Assessing the Specificity of 1-Iodo-3-methyl-2,4-dinitrobenzene for Amino Acid Residues: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern biochemistry and therapeutic development. The ability to selectively target specific amino acid residues enables the introduction of probes, crosslinkers, and therapeutic payloads. This guide provides an in-depth technical assessment of the potential specificity of a lesser-characterized reagent, 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB), for the modification of amino acid residues. By drawing parallels with well-established reagents and providing detailed experimental protocols, this document serves as a comprehensive manual for researchers seeking to characterize and utilize this compound in their work.

Introduction to 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB)

1-Iodo-3-methyl-2,4-dinitrobenzene is an aromatic compound featuring two key reactive moieties: an iodine atom and a dinitrophenyl group. This structure suggests a potential dual reactivity towards nucleophilic amino acid residues within a protein. The electron-withdrawing nature of the two nitro groups makes the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution, where the iodine atom can act as a leaving group. This mechanism is analogous to that of 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, which readily reacts with primary amines such as the N-terminal α-amino group and the ε-amino group of lysine residues.[1][2][3]

Simultaneously, the presence of an iodo-methyl group introduces the possibility of reactivity similar to iodoacetamide, a well-known alkylating agent that displays high reactivity towards the thiol group of cysteine residues via an SN2 reaction.[4][5][6] Therefore, a critical assessment of IMDNB's specificity is paramount to understanding its utility as a protein modification agent. This guide will explore the methodologies required to dissect its reactivity profile.

Comparative Analysis of Protein Modifying Reagents

To contextualize the potential performance of IMDNB, it is essential to compare it with established reagents that target similar functional groups. The primary candidates for comparison are amine-reactive reagents (targeting lysine and N-termini) and cysteine-reactive reagents.

Parameter1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) (Hypothesized)N-Hydroxysuccinimide (NHS) EstersMaleimidesIodoacetamide
Target Residue(s) Potentially primary amines (Lysine, N-terminus) and thiols (Cysteine)Primary amines (Lysine, N-terminus)[7][8]Free thiols (Cysteine)[7]Free thiols (Cysteine)[4][9]
Reaction Chemistry Nucleophilic Aromatic Substitution and/or AlkylationAcylation[8]Michael Addition[7]SN2 Alkylation[6]
Optimal Reaction pH Likely mildly alkaline (7.5-9.0) for amine reactivity; near neutral (6.5-7.5) for thiol reactivity7.2–8.5[7]6.5–7.5[7]7.0-8.5
Reaction Speed To be determined0.5–4 hours at RT or 4°C[7]~30 minutes at room temperature[7]30-60 minutes at room temperature
Specificity To be determined; potential for cross-reactivityCan label multiple lysine residues[7]Highly specific for free cysteines[7]Primarily targets cysteines, but can react with other residues at higher pH and concentrations[10]
Key Competing Reaction Hydrolysis of the reagentHydrolysis of the NHS ester[7]Hydrolysis of the maleimide ring, reaction with other nucleophilesReaction with other nucleophilic residues (His, Met, Lys)[10]

Experimental Workflows for Assessing Specificity

A rigorous evaluation of a novel protein-modifying reagent's specificity is a multi-step process. The following sections provide detailed experimental protocols to characterize the reactivity of IMDNB.

Overall Experimental Strategy

The core of this assessment involves reacting IMDNB with a model protein of known sequence and analyzing the resulting modifications using mass spectrometry. This allows for the precise identification of modified residues and the quantification of modification efficiency.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation start Model Protein (e.g., BSA) reaction Incubate under varying pH and concentration start->reaction reagent 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) reagent->reaction quench Quench Reaction reaction->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & Data Interpretation lcms->data quant Quantitative Analysis (Label-free or Isobaric Tagging) data->quant comp Comparison with Known Reagents data->comp

Caption: A generalized workflow for assessing the specificity of a protein modifying reagent.

Detailed Experimental Protocols

Objective: To determine the pH-dependent reactivity of IMDNB with different amino acid residues.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in PBS

  • 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) stock solution (10 mM in DMSO)

  • Reaction Buffers:

    • 100 mM MES, pH 6.5

    • 100 mM HEPES, pH 7.5

    • 100 mM Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid (0.1%)

  • Acetonitrile

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix 50 µL of BSA solution with 50 µL of each reaction buffer (pH 6.5, 7.5, and 8.5).

  • Initiate Reaction: Add IMDNB stock solution to each tube to a final concentration of 1 mM. Incubate at room temperature for 1 hour with gentle agitation.

  • Quench Reaction: Add 10 µL of Quenching Buffer to each tube and incubate for 15 minutes.

  • Reduction and Alkylation (of unmodified cysteines):

    • Add an equal volume of 8 M urea to each sample.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Sample Cleanup: Perform a buffer exchange into 50 mM ammonium bicarbonate using a desalting column to remove excess reagents.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Preparation for MS: Acidify the samples with 0.1% formic acid and desalt using a C18 ZipTip. Elute the peptides in 50% acetonitrile, 0.1% formic acid.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Objective: To identify IMDNB-modified peptides and pinpoint the specific modified residues.

Procedure:

  • Database Searching: Search the acquired MS/MS spectra against a database containing the sequence of the model protein (e.g., BSA).

  • Variable Modifications: Include the following variable modifications in the search parameters:

    • Carbamidomethylation of Cysteine (+57.021 Da) (as a control for unmodified cysteines).

    • Oxidation of Methionine (+15.995 Da) (a common artifact).

    • Modification by IMDNB on Cysteine (mass shift to be calculated based on the reaction mechanism).

    • Modification by IMDNB on Lysine (mass shift to be calculated).

    • Modification by IMDNB on the N-terminus (mass shift to be calculated).

  • Data Interpretation: Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions that confirm the site of modification.

reaction_mechanisms cluster_cys Cysteine Modification (Alkylation) cluster_lys Lysine Modification (Nucleophilic Aromatic Substitution) Cys-SH Protein-Cys-SH Product_Cys Protein-Cys-S-(CH2-DNB) Cys-SH->Product_Cys + IMDNB IMDNB_Cys IMDNB Lys-NH2 Protein-Lys-NH2 Product_Lys Protein-Lys-NH-(DNB-CH3) Lys-NH2->Product_Lys + IMDNB - HI IMDNB_Lys IMDNB

Caption: Hypothesized reaction mechanisms of IMDNB with Cysteine and Lysine residues.

Objective: To quantify the extent of cysteine modification by IMDNB.

Materials:

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), Ellman's Reagent[13]

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Model protein (with known number of free cysteines)

  • IMDNB

Procedure:

  • Prepare Protein Samples:

    • Control: Model protein in reaction buffer.

    • IMDNB-treated: Model protein incubated with IMDNB under desired reaction conditions.

  • Ellman's Assay:

    • To 50 µL of protein sample, add 250 µL of reaction buffer.

    • Add 5 µL of DTNB solution (4 mg/mL in reaction buffer).

    • Incubate for 15 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at 412 nm.

  • Calculate Free Thiol Concentration: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free sulfhydryl groups.

  • Determine Modification Efficiency: Compare the free thiol concentration in the control and IMDNB-treated samples to determine the percentage of cysteine modification.

Interpreting the Results and Drawing Conclusions

The data gathered from these experiments will provide a comprehensive profile of IMDNB's reactivity.

  • Specificity: The mass spectrometry data will reveal which amino acid residues are modified and under which pH conditions. If modifications are observed on both cysteine and lysine, IMDNB can be classified as a dual-specificity reagent. The relative abundance of cysteine vs. lysine modifications at different pH values will delineate its selectivity.

  • Efficiency: The quantitative data from both mass spectrometry (e.g., by comparing the peak areas of modified and unmodified peptides) and the Ellman's assay will determine the efficiency of the modification reaction.

  • Side Reactions: The mass spectrometry analysis will also be crucial for identifying any off-target modifications on other nucleophilic residues such as histidine, methionine, or tyrosine.

Conclusion and Future Directions

This guide provides a robust framework for the systematic assessment of 1-Iodo-3-methyl-2,4-dinitrobenzene as a protein modification reagent. By employing a combination of differential pH labeling, high-resolution mass spectrometry, and quantitative colorimetric assays, researchers can elucidate its specificity, efficiency, and potential for off-target reactivity. The insights gained from these studies will be invaluable for determining the utility of IMDNB in various applications, from basic biochemical research to the development of novel protein-based therapeutics and diagnostics. Further studies could involve testing its reactivity with a wider range of proteins and in more complex biological matrices to fully understand its potential and limitations.

References

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722. [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

  • MDPI. (2025, November 18). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025, May 13). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 8). A6. Reactions of Cysteine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of commonly used protein labeling methods. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Frederick Sanger - Nobel Lecture. Retrieved from [Link]

  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: iodoacetamide. Retrieved from [Link]

  • PubMed. (n.d.). Difference gel electrophoresis based on lys/cys tagging. Retrieved from [Link]

  • PubMed. (n.d.). 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Retrieved from [Link]

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limitations of 1-Iodo-3-methyl-2,4-dinitrobenzene in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

Limitations of 1-Iodo-3-methyl-2,4-dinitrobenzene in Biological Systems: A Comparative Guide to Electrophilic Probes

As a Senior Application Scientist in drug development and molecular probe design, evaluating the efficacy of electrophilic reagents requires a rigorous understanding of both physical organic chemistry and enzymology. Halogenated dinitrobenzenes are foundational tools in biological systems, primarily utilized as substrates for Glutathione S-Transferases (GSTs) and as protein-tagging agents. However, the structural modifications of these probes dictate their biological utility.

This guide objectively analyzes the severe limitations of 1-Iodo-3-methyl-2,4-dinitrobenzene (IMDNB) , comparing its performance against field-proven alternatives like 1-Chloro-2,4-dinitrobenzene (CDNB) and 1-Iodo-2,4-dinitrobenzene (IDNB).

Mechanistic Causality: Why IMDNB Fails in Biological Assays

The utility of halogenated dinitrobenzenes in biological systems relies on their ability to undergo Nucleophilic Aromatic Substitution ( SN​Ar ). In the mercapturic acid pathway, GSTs catalyze the attack of the glutathione (GSH) thiolate on the electrophilic carbon of the probe[1]. IMDNB is fundamentally compromised in this pathway due to three intersecting physical limitations:

A. Steric Inhibition of Resonance

In an SN​Ar reaction, the rate-determining step is the formation of the Meisenheimer complex. For this complex to be stable, the electron-withdrawing nitro groups must be coplanar with the aromatic ring to delocalize the negative charge via resonance (-M effect). In IMDNB, the bulky methyl group at the 3-position is flanked by nitro groups at the 2- and 4-positions. This severe steric clash forces the nitro groups to twist out of the aromatic plane. Consequently, resonance stabilization is abolished, leaving only a weak inductive (-I) effect, which drastically increases the activation energy ( Ea​ ) for nucleophilic attack.

B. Poor Halogen Mobility in SN​Ar

Unlike SN​1 or SN​2 reactions where iodine is an excellent leaving group, SN​Ar reaction rates are dictated by the electronegativity of the halogen, which polarizes the ipso-carbon to invite nucleophilic attack. Extensive studies on halogen mobility confirm that the reactivity sequence is F > Cl > Br > I[2]. By utilizing iodine, IMDNB already possesses the lowest baseline reactivity of the halogen series; compounding this with the 3-methyl steric block renders the molecule practically inert.

C. Enzymatic H-Site Incompatibility

Cytosolic GSTs possess a highly conserved GSH-binding site (G-site) and a variable, hydrophobic electrophile-binding site (H-site)[3]. While the H-site can accommodate planar molecules like CDNB or IDNB[4], the 3-methyl protrusion of IMDNB creates a severe steric clash with the amino acid residues lining the H-site (such as Tyr108 in GSTP1-1). This structural incompatibility prevents proper catalytic alignment, resulting in an artificially inflated Michaelis constant ( Km​ ) and negligible turnover.

S_NAr_Pathway GSH Glutathione (GSH) Nucleophile M_Fast Meisenheimer Complex (Resonance Stabilized) GSH->M_Fast Attack M_Slow Meisenheimer Complex (Unstable / High Ea) GSH->M_Slow Attack CDNB CDNB / FDNB (Planar Nitro Groups) CDNB->M_Fast Fast IMDNB 1-Iodo-3-methyl- 2,4-dinitrobenzene (Steric Clash) IMDNB->M_Slow Blocked Product GSH S-Conjugate + Halide M_Fast->Product Elimination M_Slow->Product Negligible

Fig 1: Mechanistic divergence in the S_NAr pathway demonstrating steric inhibition of IMDNB.

Comparative Performance Data

To objectively guide reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of IMDNB against standard alternatives used in GST profiling and protein bioconjugation.

Electrophilic ProbeHalogenSteric Hindrance (3-Position)Relative GST kcat​/Km​ Primary Biological Application
1-Chloro-2,4-dinitrobenzene (CDNB) ChlorineNone (H)100% (Baseline)Universal GST Activity Assay[5]
1-Fluoro-2,4-dinitrobenzene (FDNB) FluorineNone (H)>150%N-terminal Protein Tagging[6]
1-Iodo-2,4-dinitrobenzene (IDNB) IodineNone (H)~40%Heavy-atom GST Substrate[4]
1-Iodo-3-methyl-2,4-dinitrobenzene Iodine High (Methyl) <1% Highly Limited / Non-functional

Proven Alternatives for Biological Systems

For researchers developing assays or bioconjugation workflows, avoiding IMDNB in favor of the following validated reagents is critical:

  • CDNB (The Gold Standard): CDNB is universally recognized as the primary substrate for quantifying broad-spectrum GST activity in crude lysates and purified fractions[7]. Its planar structure ensures optimal H-site binding, and the chlorine atom provides an ideal balance of stability and reactivity.

  • FDNB (Sanger's Reagent): If maximum electrophilicity is required (e.g., for tagging amino groups on proteins), FDNB is the superior choice. The high electronegativity of fluorine drastically lowers the Ea​ for the addition step[2].

  • IDNB (The Heavy-Atom Analog): If an iodine atom is strictly required for downstream applications (such as X-ray crystallography phasing or specific steric probing), 1-Iodo-2,4-dinitrobenzene should be used[6]. It lacks the 3-methyl group, preserving the coplanarity of the nitro groups and allowing it to function as a viable, albeit slower, GST substrate[1].

Self-Validating Experimental Protocol: Comparative GST Kinetics

To empirically validate the limitations of novel electrophiles like IMDNB against standard probes, use this self-validating spectrophotometric assay. This protocol is designed with internal controls to distinguish true enzymatic catalysis from background chemical reactivity.

Reagents Required:

  • 100 mM Potassium Phosphate Buffer, 1 mM EDTA. (Causality: pH 6.5 is specifically chosen because at physiological pH 7.4, the thiolate anion of GSH is highly reactive, creating a high non-enzymatic background rate. pH 6.5 suppresses this, ensuring the measured rate is strictly GST-catalyzed).

  • 20 mM Glutathione (GSH) in diH2O (prepared fresh).

  • 20 mM Electrophilic Probes (CDNB, IDNB, IMDNB) in pure ethanol. (Causality: Ethanol ensures substrate solubility without denaturing the GST enzyme, provided the final assay concentration remains <5% v/v).

  • Purified GST Enzyme (e.g., human GSTP1-1) at 0.1 mg/mL.

Step-by-Step Methodology:

  • Cuvette Preparation: In a UV-Vis spectrophotometer cuvette, combine 900 µL of the pH 6.5 buffer and 50 µL of the 20 mM GSH solution.

  • Enzyme Addition: Add 10 µL of the GST enzyme solution. Mix by gentle inversion.

  • Baseline Establishment: Blank the spectrophotometer at 340 nm (the absorbance maximum for the 2,4-dinitrophenyl-SG conjugate).

  • Reaction Initiation: Rapidly add 40 µL of the electrophilic probe (CDNB, IDNB, or IMDNB) to initiate the reaction.

  • Kinetic Monitoring: Record the absorbance at 340 nm every 15 seconds for 3 minutes.

  • Self-Validation (Blank Control): Repeat steps 1-5, replacing the 10 µL of GST enzyme with 10 µL of buffer.

  • Data Synthesis: Subtract the slope ( ΔA/min ) of the non-enzymatic blank from the enzymatic reaction to yield the true initial velocity ( v0​ ). Plot v0​ against varying substrate concentrations to derive the Michaelis-Menten parameters ( Km​ and kcat​ ). You will observe that IMDNB fails to produce a statistically significant v0​ above the background noise.

References

  • Antigen-Decorated Shell Cross-Linked Nanoparticles: Synthesis, Characterization, and Antibody Interactions - ACS Publications. 6

  • Induction of glutathione S-transferase in biofilms and germinating spores of Mucor hiemalis strain EH5 from cold sulfidic spring waters - PubMed. 5

  • The SN mechanism in aromatic compounds. Part XXXIX. Halogen mobility and reagent strength in reactions... - RSC Publishing. 2

  • The mercapturic acid pathway - Taylor & Francis. 1

  • Inhibition Analysis and High-Resolution Crystal Structure of Mus musculus Glutathione Transferase P1-1 - Abo.fi. 3

  • Expanding the Plant GSTome Through Directed Evolution: DNA Shuffling for the Generation of New Synthetic Enzymes... - Frontiers. 4

Sources

Safety Operating Guide

1-Iodo-3-methyl-2,4-dinitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Management and Disposal Protocol for 1-Iodo-3-methyl-2,4-dinitrobenzene

As a Senior Application Scientist, it is critical to emphasize that the management of hazardous chemical waste is not merely an administrative task, but a fundamental component of laboratory safety and scientific integrity. 1-Iodo-3-methyl-2,4-dinitrobenzene is a halogenated polynitroaromatic compound. Due to the highly electron-withdrawing nature of the two nitro groups, the iodine atom is highly activated toward nucleophilic aromatic substitution (SNAr). This structural feature dictates not only its synthetic utility but also its hazardous waste profile: inadvertent mixing with nucleophiles (e.g., amines, hydroxides) in a waste container can lead to uncontrolled, exothermic reactions.

Furthermore, polynitroaromatics inherently carry risks of toxicity and, under specific conditions (such as extreme desiccation or confinement under heat), potential shock or thermal sensitivity[1][2]. Therefore, in-lab chemical neutralization or treatment of this compound is strictly prohibited. Legitimate laboratory operations must rely on institutional Environmental Health and Safety (EHS) protocols, which mandate segregation, secure packaging, and removal by certified external contractors[3].

Hazard Profile and Segregation Causality

Understanding the chemical behavior of 1-Iodo-3-methyl-2,4-dinitrobenzene is essential for safe disposal.

  • Reactivity Hazards: The compound must never be mixed with reducing agents, strong bases, or nucleophilic solvents. Mixing incompatible materials in a single waste carboy is a primary cause of laboratory over-pressurization incidents[3][4].

  • Toxicity Hazards: Similar to other halogenated dinitrobenzenes, this compound poses acute and chronic health hazards, including skin sensitization, severe eye irritation, and potential organ damage through prolonged exposure[1].

  • Physical State: Whether generated as a solid byproduct or dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), the waste must be managed to prevent aerosolization or evaporation[1].

Table 1: Waste Segregation and Compatibility Profile

Waste State Compatible Storage Media Incompatible Materials (DO NOT MIX) EHS Waste Category
Solid Waste (Powder/Crystals) High-Density Polyethylene (HDPE) wide-mouth jars; Glass Strong bases, amines, reducing agents, alkali metals. Toxic Solid / Reactive Organic
Liquid Waste (Solvent mixture) HDPE carboys or solvent safety cans Aqueous bases, nucleophilic amines, oxidizing acids (e.g., Nitric acid). Halogenated Organic Solvent

| Contaminated Consumables | Yellow hazardous waste bags or sealed pails | Sharps (must be segregated into dedicated sharps bins). | Chemically Contaminated Solid |

Step-by-Step EHS Disposal Methodology

The following protocol outlines the standard, self-validating system for managing 1-Iodo-3-methyl-2,4-dinitrobenzene waste. Every step is designed to mitigate exposure and ensure regulatory compliance.

Step 1: Primary Packaging and Containment

  • Select the Receptacle: For liquid waste containing the compound, utilize a chemically compatible, leak-proof container such as an HDPE carboy[4]. For solid waste, use a sealable glass or HDPE jar.

  • Fill Limits: Never fill liquid waste containers beyond 80% capacity. This headspace is critical to accommodate potential vapor expansion and prevent the closed carboy from pressurizing[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a sturdy outer pail or tray) to capture any accidental leaks or spills during temporary lab storage[4].

Step 2: Regulatory Labeling

  • Immediate Identification: The waste container must be clearly labeled as it is being filled, not just when it is ready for pickup[4].

  • Nomenclature: Use the official EHS Chemical Waste label. You must write the full generic chemical name ("1-Iodo-3-methyl-2,4-dinitrobenzene" and the specific solvent). Do not use abbreviations, acronyms, or vague categories (e.g., "dinitro waste" or "organic solvent")[3][5].

  • Hazard Indicators: Check the appropriate hazard boxes on the EHS tag (e.g., Toxic, Halogenated Organic).

Step 3: Secure Storage and EHS Transfer

  • In-Lab Storage: Store the labeled waste safely in a designated, well-ventilated hazardous waste accumulation area within the lab (e.g., under a fume hood or in a vented flammable storage cabinet if dissolved in flammable solvents)[1][6]. Do not store waste in hallways, offices, or loading docks[6].

  • Requesting Pickup: Complete and submit an electronic waste disposal request form to your institution's EHS department[6].

  • Professional Transfer: Wait for EHS personnel or certified hazardous waste contractors to retrieve the waste directly from your laboratory space. Do not transport highly toxic or potentially reactive waste across campus yourself unless specifically authorized and trained by EHS[3][6].

Waste Management Workflow

The following diagram illustrates the logical progression of hazardous waste management, ensuring that safety and compliance are maintained from the point of generation to final EHS removal.

G A Waste Generation: 1-Iodo-3-methyl-2,4-dinitrobenzene B Hazard Assessment (Toxicity & S_NAr Reactivity) A->B C Segregation: Isolate from Amines & Bases B->C D Packaging: Compatible Container (Max 80% Full) C->D E Labeling: Full Chemical Name (No Abbreviations) D->E F Secure Lab Storage & Secondary Containment E->F G EHS Notification & Professional Contractor Pickup F->G

EHS-compliant workflow for the segregation, packaging, and disposal of polynitroaromatic waste.

References

  • Safety Data Sheet: 1-fluoro-2,4-dinitrobenzene.Sigma-Aldrich / SafeCollegeSDS.
  • CSN Laboratory Safety Manual.College of Southern Nevada.
  • Chemical Waste Disposal - Environmental Health & Safety.University of Toronto.
  • Waste Disposal | Environmental Health & Safety.University of Toronto Scarborough.
  • Hazardous Waste | Human Resources.University of Guelph.
  • Hazardous Waste Management - Environmental Health and Safety.Carleton University.

Sources

Personal protective equipment for handling 1-Iodo-3-methyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Iodo-3-methyl-2,4-dinitrobenzene

1-Iodo-3-methyl-2,4-dinitrobenzene (crystallographically identified as 3-iodo-2,6-dinitrotoluene) is a specialized halogenated dinitroaromatic compound frequently utilized in advanced cross-coupling and nucleophilic aromatic substitution (SNAr) workflows[1]. While highly valuable in drug development, it presents severe occupational hazards.

The presence of dual nitro groups combined with a heavy iodine atom creates a highly lipophilic molecule that is readily absorbed through the skin. Exposure can induce methemoglobinemia—a critical condition where the blood's oxygen-carrying capacity is severely reduced, leading to cyanosis and respiratory collapse. Furthermore, like many dinitroaromatics, it is a potent skin sensitizer and poses a dangerous explosion hazard when exposed to high temperatures, friction, or confinement.

To build a culture of uncompromising laboratory safety, this guide provides a causality-driven, self-validating operational and disposal plan for handling this compound.

Part 1: Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated dinitroaromatics. The selection of protective gear must be driven by the specific mechanistic hazards of the molecule.

Quantitative Data & PPE Specifications

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-layered Butyl rubber (outer) over Nitrile (inner)The heavy iodine atom increases lipophilicity, allowing rapid permeation through standard latex or thin nitrile. Butyl rubber provides superior chemical resistance to halogenated aromatics[2].
Respiratory NIOSH-approved N95/P100 mask or PAPRPrevents inhalation of fine particulate dust, which rapidly crosses the alveolar membrane, enters the bloodstream, and oxidizes hemoglobin to methemoglobin.
Eye/Face Chemical splash goggles + Polycarbonate Face ShieldProtects ocular mucous membranes from highly sensitizing dust and provides a physical barrier against unexpected energetic decomposition[3].
Body Flame-resistant (FR) Tyvek suit or FR lab coatDinitroaromatics are combustible and potentially explosive under confinement or heat. FR garments prevent synthetic fabrics from melting onto the skin during a thermal event.

Part 2: Procedural Workflow: Handling & Weighing

Safety is not just a list of rules; it is a system of verifiable checks. Follow this step-by-step methodology to ensure a self-validating handling process.

Step 1: Fume Hood Validation

  • Action: Before opening the reagent bottle, verify the fume hood face velocity is between 80–100 fpm.

  • Self-Validating Check: Tape a 2-inch strip of tissue paper to the bottom of the fume hood sash. A continuous, steady inward deflection validates that the hood is actively pulling negative pressure, ensuring toxic dust is directed away from your breathing zone.

Step 2: PPE Donning & Visual Baselines

  • Action: Don your FR lab coat, goggles, respirator, and double-glove (nitrile inner, butyl rubber outer).

  • Self-Validating Check: Dinitroaromatics are intensely chromophoric. Inspect your outer gloves every 15 minutes during handling. If a yellow or orange stain appears, it validates that a chemical exposure event has occurred. This visual cue mandates an immediate halt to the workflow, removal of the outer gloves inside the hood, and replacement with a fresh pair.

Step 3: Anti-Static Weighing

  • Action: Transfer the required mass onto anti-static weighing paper using a ceramic or conductive metal spatula.

  • Causality: Dinitroaromatics can be sensitive to static discharge and friction[4]. Never use standard plastic spatulas that generate static electricity, and do not subject the material to grinding or high impact, as the compound can become explosive when exposed to pressure.

Step 4: Secure Transfer

  • Action: Tightly cap the primary container. Wipe the exterior of the bottle with a damp disposable cloth before removing it from the fume hood to prevent invisible dust from cross-contaminating the general lab environment.

Part 3: Spill Response and Disposal Plan

Improper disposal of dinitroaromatics can lead to exothermic reactions or the formation of highly unstable shock-sensitive salts.

Emergency Spill Protocol

  • Never Dry Sweep: If a spill occurs, do not use a brush or broom. Dry sweeping aerosolizes the toxic dust and generates static friction, which acts as an ignition source[4][5].

  • Wet Containment: Cover the spilled powder with a damp absorbent pad or wet sand to immediately suppress dust generation.

  • Collection: Use non-sparking tools to scoop the dampened material into a high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water[4].

Chemical Waste Disposal

  • Strict Segregation: Never mix 1-Iodo-3-methyl-2,4-dinitrobenzene waste with strong bases or reducing agents. Reacting dinitroaromatics with bases can form explosive Meisenheimer complexes.

  • Containment: Place all contaminated wipes, PPE, and chemical waste into a dedicated, clearly labeled solid hazardous waste container.

  • Final Destruction: Route the segregated waste for high-temperature chemical incineration equipped with an afterburner and scrubber[3]. Do not dispose of this material in standard liquid solvent waste carboys[6].

Part 4: Operational Workflow Visualization

G Start Hazard Assessment: 1-Iodo-3-methyl-2,4-dinitrobenzene PPE PPE Validation (Visual Stain Check) Start->PPE Proceed Weigh Fume Hood Handling (Anti-Static Tools) PPE->Weigh Verified Spill Spill Detected? Weigh->Spill Monitor Workflow Decon Wet Decontamination (No Dry Sweeping) Spill->Decon Yes Dispose Waste Segregation & Incineration Spill->Dispose No Decon->Dispose Area Cleared

Workflow for the safe handling, spill response, and disposal of 1-Iodo-3-methyl-2,4-dinitrobenzene.

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。